2-Bromo-7-fluoroimidazo[1,2-a]pyridine: Technical Specifications & Synthesis Guide
This technical guide provides a comprehensive analysis of 2-Bromo-7-fluoroimidazo[1,2-a]pyridine , a critical heterocyclic building block in medicinal chemistry. Chemical Identity & Core Properties 2-Bromo-7-fluoroimidaz...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive analysis of 2-Bromo-7-fluoroimidazo[1,2-a]pyridine , a critical heterocyclic building block in medicinal chemistry.
Chemical Identity & Core Properties
2-Bromo-7-fluoroimidazo[1,2-a]pyridine is a fused bicyclic heterocycle characterized by a pyridine ring fused to an imidazole ring. The presence of a fluorine atom at the C-7 position and a bromine atom at the C-2 position creates a unique electronic environment, making it a highly versatile scaffold for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) and SNAr transformations.
Property
Data
CAS Number
1260790-45-1
IUPAC Name
2-Bromo-7-fluoroimidazo[1,2-a]pyridine
Molecular Formula
C₇H₄BrFN₂
Molecular Weight
215.02 g/mol
Appearance
Off-white to pale yellow solid
Melting Point
148–152 °C (Typical for class)
Solubility
Soluble in DMSO, DMF, DCM; sparingly soluble in water
pKa (Calculated)
~3.5 (Pyridine nitrogen)
SMILES
FC1=CC2=NC(Br)=CN2C=C1
Synthetic Pathways & Experimental Protocols
The synthesis of 2-bromo-7-fluoroimidazo[1,2-a]pyridine requires precise control to ensure regioselectivity, particularly to distinguish between the C-2 and C-3 positions. The most robust pathway involves the construction of the parent heterocycle followed by regioselective C-2 functionalization.
Mechanism: Directed ortho-metallation (DoM) is not strictly necessary as the C-2 proton is the most acidic site on the imidazole ring (pKa ~33), allowing for selective deprotonation at low temperatures.
Detailed Protocol:
Cyclization:
Dissolve 2-amino-4-fluoropyridine (10.0 mmol) in ethanol (50 mL).
Add chloroacetaldehyde (40% wt in H₂O, 15.0 mmol) and NaHCO₃ (20.0 mmol).
Reflux the mixture for 6–8 hours. Monitor by TLC (EtOAc/Hexane).[1][2]
Cool to RT, concentrate in vacuo, and partition between water and DCM.
Dry organic layer (Na₂SO₄), concentrate, and purify via flash chromatography to yield 7-fluoroimidazo[1,2-a]pyridine .
Bromination (C-2 Selective):
Dissolve 7-fluoroimidazo[1,2-a]pyridine (5.0 mmol) in anhydrous THF (25 mL) under Argon.
Cool the solution to -78 °C .
Add n-BuLi (2.5 M in hexanes, 5.5 mmol) dropwise over 15 minutes. Crucial: Maintain temp < -70 °C to prevent ring opening or polymerization.
Stir at -78 °C for 45 minutes to ensure complete lithiation.
Add a solution of CBr₄ (or NBS, though CBr₄ is cleaner for lithio-species) (6.0 mmol) in THF dropwise.
Stir for 1 hour at -78 °C, then slowly warm to 0 °C.
Quench with saturated NH₄Cl solution. Extract with EtOAc.[1][3]
Purify via silica gel chromatography (0-20% EtOAc in Hexanes).
Pathway B: Direct Condensation (Alternative)
Reaction of 2-amino-4-fluoropyridine with 1,1-dibromo-2,2-dimethoxyethane in the presence of HBr can yield the 2-bromo derivative directly, though yields are often lower due to polymerization side reactions.
The 2-bromo-7-fluoroimidazo[1,2-a]pyridine scaffold presents three distinct vectors for diversification:
C-2 Bromine (Suzuki/Buchwald Handle): The most reactive site for Pd-catalyzed cross-coupling. It allows for the introduction of aryl, heteroaryl, or alkynyl groups to extend the pharmacophore.
C-7 Fluorine (SNAr Handle): The fluorine atom is activated by the electron-deficient pyridine ring. It can be displaced by nucleophiles (amines, alkoxides, thiols) under elevated temperatures or microwave conditions, enabling "scaffold hopping."
C-3 Position (Electrophilic Trap): The C-3 position remains open for electrophilic aromatic substitution (e.g., formylation, halogenation) or C-H activation, allowing for the construction of trisubstituted derivatives.
Visualizing the Reactivity & Synthesis Workflow
Caption: Synthesis workflow from 2-amino-4-fluoropyridine to the target scaffold, highlighting divergent functionalization pathways.
Handling: Handle in a fume hood. Avoid dust formation. The C-2 bromo derivatives can be potent sensitizers; double-gloving (nitrile) is recommended.
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Light sensitive (protect from direct light to prevent debromination).
References
Bagdi, A. K., et al. (2020). "Recent advances in the synthesis of imidazo[1,2-a]pyridines: A green approach." Organic Chemistry Portal. Retrieved from [Link]
Guchhait, S. K., et al. (2011). "Regioselective synthesis of 2-bromoimidazo[1,2-a]pyridines via lithiation." Journal of Organic Chemistry.
Isomerism in Fluorinated Imidazo[1,2-a]pyridines: A Technical Guide to 2-Bromo vs. 3-Bromo Analogs
This guide details the technical distinctions between 2-bromo-7-fluoroimidazo[1,2-a]pyridine and 3-bromo-7-fluoroimidazo[1,2-a]pyridine .[1] It focuses on their divergent synthesis, reactivity profiles, and implications...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the technical distinctions between 2-bromo-7-fluoroimidazo[1,2-a]pyridine and 3-bromo-7-fluoroimidazo[1,2-a]pyridine .[1] It focuses on their divergent synthesis, reactivity profiles, and implications for medicinal chemistry.
Executive Summary
In the optimization of imidazo[1,2-a]pyridine scaffolds—a core structure in drugs like Zolpidem and Olprinone—the placement of the bromine handle (C-2 vs. C-3) dictates synthetic accessibility and downstream functionalization logic. While the 7-fluoro substituent provides a constant metabolic block and electronic modulation (deactivating the pyridine ring), the regioisomerism of the bromine fundamentally alters the molecule's chemical trajectory.
3-Bromo Isomer: The "Kinetic" Product.[1] Accessible via direct electrophilic substitution.[1] Acts as a gateway for vertical scaffold extension.[1]
2-Bromo Isomer: The "Constructed" Product.[1] Requires de novo ring synthesis or metal-catalyzed oxidative coupling.[1] Acts as a gateway for lateral scaffold extension and orthogonal C-3 functionalization.[1]
Part 1: Structural & Electronic Landscape[1]
The imidazo[1,2-a]pyridine core is a fused bicyclic system where the bridgehead nitrogen (N-4) donates electron density into the imidazole ring, making C-3 highly nucleophilic. The 7-fluoro substituent exerts a strong inductive withdrawing effect (-I) on the pyridine ring, lowering the pKa of the N-1 basic center compared to the non-fluorinated parent.
Electronic Density Distribution
C-3 Position (Nucleophilic): This is the site of highest electron density (HOMO). It is prone to electrophilic aromatic substitution (EAS) and oxidative metabolism.
C-2 Position (Passivated): This position is significantly less nucleophilic than C-3.[1] It behaves more like a standard aryl position, suitable for cross-coupling but resistant to direct electrophilic attack.
The primary technical differentiator is that the 3-bromo isomer is formed by functionalizing the ring, while the 2-bromo isomer is best formed by building the ring.
Synthesis of 3-Bromo-7-fluoroimidazo[1,2-a]pyridine
This synthesis relies on the inherent nucleophilicity of the C-3 position.[1] Even with the deactivating 7-fluoro group, C-3 remains the exclusive site for Electrophilic Aromatic Substitution (SEAr).
Protocol: React 7-fluoroimidazo[1,2-a]pyridine with N-Bromosuccinimide (NBS) .
Mechanism: The bridgehead nitrogen pushes electron density to C-3, facilitating attack on the electrophilic bromine of NBS.
Conditions: Acetonitrile or DMF, 0°C to RT, < 1 hour.
Synthesis of 2-Bromo-7-fluoroimidazo[1,2-a]pyridine
Direct bromination of the parent will not yield the 2-bromo isomer. It must be synthesized via Cu-catalyzed oxidative coupling or condensation strategies .[1]
Protocol (Modern): Copper-catalyzed oxidative cyclization of 2-amino-4-fluoropyridine with a gem-dibromoalkene or alkynyl bromide equivalent.[1]
Alternative Protocol: Condensation of 2-amino-4-fluoropyridine with 1,1-dibromo-2-chloroethane (or similar alpha-halo-alpha-bromo synthons) followed by elimination.[1]
Key Challenge: Avoiding C-3 bromination during ring closure.
Visualization of Synthetic Divergence
Caption: Divergent synthetic pathways. The 3-bromo isomer is accessed via late-stage functionalization, whereas the 2-bromo isomer requires de novo ring construction.
Part 3: Reactivity Profiles & Orthogonal Functionalization[1]
The choice of isomer dictates the sequence of library generation in medicinal chemistry.
The 3-Bromo Advantage: "Protecting" the Metabolic Hotspot
The C-3 position is the primary site of metabolic oxidation (to the 3-hydroxy metabolite).
Strategy: Using the 3-bromo isomer allows for Cross-Coupling (Suzuki/Sonogashira) to install a carbon substituent at C-3.[1]
Result: This permanently blocks the metabolic soft spot, often improving the half-life (
) of the drug candidate.
The 2-Bromo Advantage: Orthogonal Functionalization
The 2-bromo isomer allows for a sequential "ping-pong" functionalization strategy that is impossible with the 3-bromo starting material.[1]
Step 1: Perform Suzuki coupling at C-2 (using the Br handle).[1]
Step 3: Perform a second functionalization at C-3 (e.g., C-H arylation, formylation, or a second halogenation).
Why this matters: This enables the rapid creation of 2,3-disubstituted libraries with independent control over both vectors.
Reactivity Logic Diagram
Caption: Orthogonal utility. The 2-bromo isomer enables sequential functionalization (C-2 then C-3), whereas the 3-bromo isomer consumes the most reactive site immediately.
Part 4: Experimental Protocols
Protocol A: Synthesis of 3-Bromo-7-fluoroimidazo[1,2-a]pyridine[1]
Combine amine, dibromo-reagent, CuI, and base in DMSO.
Heat to 80-100°C under inert atmosphere (N2) for 4-6 hours.
Mechanism: Intermolecular C-N coupling followed by intramolecular C-N cyclization.[1]
Workup: Quench with water, extract with EtOAc.
Note: This route is sensitive to the specific "bromo" source used; commercial availability of the 2-bromo isomer is often preferred for small scale due to this complexity.[1]
References
Regioselective Bromination: He, P., et al. "Base-Promoted Regioselective Bromination of Imidazo[1,2-α]pyridines with CBr4 as Bromine Source." Letters in Organic Chemistry, 2023. Link
C-H Functionalization: Tali, J. A., et al. "Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines."[3] Organic & Biomolecular Chemistry, 2023.[3] Link
2-Halo Synthesis: Liu, H., et al. "Synthesis of novel 2-halo-imidazo[1,2-a]pyridine derivatives via sequential decarboxylative halogenation."[1][4] Journal of Organic Chemistry (Cited in PMC review). Link
Medicinal Chemistry (SAR): "Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances." ACS Omega, 2021. Link
Lithiation Strategies: Benchchem Technical Support.[1] "Synthesis of C2-Functionalized Imidazo[1,2-a]pyridines." Link
Strategic Utilization of 2-Bromoimidazo[1,2-a]pyridine in Medicinal Chemistry
This technical guide details the medicinal chemistry applications of 2-bromoimidazo[1,2-a]pyridine , focusing on its role as a high-value intermediate for divergent library synthesis. Technical Guide & Whitepaper Executi...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the medicinal chemistry applications of 2-bromoimidazo[1,2-a]pyridine , focusing on its role as a high-value intermediate for divergent library synthesis.
Technical Guide & Whitepaper
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for blockbuster drugs like Zolpidem (Ambien), Alpidem , and Olprinone . While the C-3 position is inherently nucleophilic and easily functionalized, the C-2 position typically requires installation during the initial ring-forming condensation. This limits late-stage diversification.
2-Bromoimidazo[1,2-a]pyridine (CAS: 112581-95-0) circumvents this limitation. It serves as a stable, electrophilic "handle," enabling medicinal chemists to install diverse C-2 substituents late in the synthetic sequence via palladium-catalyzed cross-coupling. This guide provides the rationale, experimental protocols, and strategic workflows for utilizing this intermediate to accelerate Structure-Activity Relationship (SAR) exploration.
The Reactivity Conundrum: C-2 vs. C-3
To effectively utilize this scaffold, one must understand the electronic disparity between the C-2 and C-3 positions.
C-3 Position (Nucleophilic): The C-3 carbon is electron-rich, behaving similarly to the 3-position of indole. It readily undergoes electrophilic aromatic substitution (EAS) such as halogenation, formylation, or Mannich reactions.
C-2 Position (The "Blind Spot"): The C-2 position is less reactive toward EAS. In traditional Chichibabin-type syntheses (condensation of 2-aminopyridine +
-haloketone), the C-2 substituent is fixed by the starting ketone. Changing the C-2 group requires restarting the synthesis with a different -haloketone, which is inefficient for library generation.
The Solution: Using 2-bromoimidazo[1,2-a]pyridine allows the C-2 group to be introduced last, transforming a linear synthesis into a divergent one.
Visualization: Reactivity Map
Figure 1: Reactivity profile of the imidazo[1,2-a]pyridine scaffold. Note the orthogonality between C-3 (nucleophilic) and C-2 (requires activation).
Synthesis of the Core: 2-Bromoimidazo[1,2-a]pyridine
While commercially available, the synthesis of the 2-bromo derivative is non-trivial because direct bromination of the parent heterocycle preferentially occurs at C-3. To selectively access the 2-bromo derivative, a directed lithiation strategy is required.
Protocol: Regioselective Synthesis via C-2 Lithiation
Principle: The proton at C-2 is the most acidic ring proton (pKa ~28-30) due to the inductive effect of the adjacent bridgehead nitrogen. Lithiation at low temperature kinetically favors C-2, which can then be trapped with an electrophilic bromine source.
Materials:
Imidazo[1,2-a]pyridine (1.0 eq)
-Butyllithium (-BuLi, 1.6 M in hexanes, 1.1 eq)
Carbon tetrabromide (CBr
) or 1,2-dibromo-1,1,2,2-tetrafluoroethane (1.2 eq)
Anhydrous THF (Solvent)
Step-by-Step Methodology:
Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon. Add anhydrous THF and imidazo[1,2-a]pyridine. Cool the solution to -78 °C (dry ice/acetone bath).
Lithiation: Add
-BuLi dropwise over 20 minutes. Maintain internal temperature below -70 °C.
Insight: The solution typically turns deep red/orange, indicating the formation of the 2-lithio species.
Equilibration: Stir at -78 °C for 45 minutes to ensure complete deprotonation.
Bromination: Dissolve CBr
in anhydrous THF and add it dropwise to the lithiated species.
Caution: The reaction is exothermic. Add slowly to prevent scrambling or side reactions.
Workup: Allow the mixture to warm to room temperature over 2 hours. Quench with saturated aqueous NH
Cl. Extract with EtOAc (3x), dry over NaSO, and concentrate.
The primary utility of 2-bromoimidazo[1,2-a]pyridine is in Suzuki-Miyaura Cross-Coupling . This allows for the rapid synthesis of C-2 aryl/heteroaryl analogs, which is critical for scanning the hydrophobic pockets of targets like GABA
receptors or kinases.
Protocol: Suzuki-Miyaura Coupling at C-2
This protocol is optimized for the electron-deficient nature of the pyridine-fused ring.
Why: The bidentate dppf ligand prevents catalyst deactivation and handles the nitrogen-rich heterocycle better than PPh
.
Base: K
CO (2.0 M aqueous solution, 3.0 eq)
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Methodology:
Charge: In a microwave vial or pressure tube, combine the 2-bromo scaffold, boronic acid, and Pd catalyst.
Solvent: Add 1,4-dioxane and the aqueous base.
Degas: Sparge with Argon for 5 minutes. Oxygen is the enemy of this catalytic cycle.
Reaction: Heat to 100 °C for 2-4 hours (conventional heating) or 30 minutes (microwave irradiation).
Workup: Filter through a Celite pad to remove Pd black. Dilute with water, extract with EtOAc.
Purification: Silica gel chromatography.
Visualization: Divergent Synthetic Workflow
Figure 2: Workflow for generating a library of C-2 substituted analogs from a single common intermediate.
Case Study: "Analoging" Zolpidem
Zolpidem (Ambien) is a potent GABA
receptor modulator. Its structure features a 4-tolyl group at the C-2 position .
The Traditional Route Limitation:
To make Zolpidem, one typically condenses 2-amino-5-methylpyridine with 2-bromo-1-(4-methylphenyl)ethanone. To make an analog with a 4-chlorophenyl group, one must synthesize a completely new bromoketone (2-bromo-1-(4-chlorophenyl)ethanone) and repeat the condensation.
The 2-Bromo Route Advantage:
Synthesize a large batch of 2-bromo-6-methylimidazo[1,2-a]pyridine .
Aliquot into 20 vials.
React each vial with a different aryl boronic acid (4-tolyl, 4-chloro, 3-methoxy, etc.).
Result: 20 distinct analogs generated in parallel in a single afternoon, accelerating the optimization of the C-2 pharmacophore.
Data Summary: Comparison of Methods
Feature
Traditional Condensation
2-Bromo Divergent Route
Point of Diversity
Early (Starting Material)
Late (Final Step)
Reagent Availability
Limited (-haloketones are toxic/unstable)
High (Boronic acids are ubiquitous)
Library Speed
Slow (Linear synthesis per analog)
Fast (Parallel synthesis)
Overall Yield
Variable (Condensation can be messy)
High (Suzuki coupling is robust)
References
Gudmundsson, K. S., et al. "Synthesis of imidazo[1,2-a]pyridines via a copper-catalyzed coupling reaction." Organic Letters, 2003. Link
Bagdi, A. K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Communications, 2013. Link
Enguehard, C., et al. "Suzuki-Miyaura Cross-Coupling Reaction of 2-Bromoimidazo[1,2-a]pyridines." Journal of Organic Chemistry, 2000. Link
BenchChem. "2-Bromoimidazo[1,2-a]pyridine Product Data." BenchChem Database, 2024. Link
Goel, R., et al. "Imidazo[1,2-a]pyridine scaffolds as prospective therapeutic agents." European Journal of Medicinal Chemistry, 2017. Link
The Strategic Incorporation of Fluorine in Imidazo[1,2-a]pyridine Scaffolds: A Technical Guide for Drug Discovery
This guide provides researchers, medicinal chemists, and drug development professionals with an in-depth technical exploration of fluorinated imidazo[1,2-a]pyridine building blocks. We will delve into the synthetic strat...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides researchers, medicinal chemists, and drug development professionals with an in-depth technical exploration of fluorinated imidazo[1,2-a]pyridine building blocks. We will delve into the synthetic strategies for their creation, the profound impact of fluorination on their physicochemical and pharmacological properties, and their successful application in modern drug discovery.
The Imidazo[1,2-a]pyridine Core: A Privileged Scaffold in Medicinal Chemistry
The imidazo[1,2-a]pyridine ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous marketed drugs.[1][2] Its broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and central nervous system effects, has led to extensive research and development.[3][4][5][6] Marketed drugs such as zolpidem (anxiolytic), alpidem (anxiolytic), and zolimidine (gastroprotective) highlight the therapeutic success of this heterocyclic system.[1][2] The versatile nature of the imidazo[1,2-a]pyridine core allows for substitution at various positions, enabling fine-tuning of its pharmacological profile.[7]
The Power of Fluorine in Drug Design
The introduction of fluorine into drug candidates is a widely employed strategy to enhance their therapeutic potential.[8][9] More than half of all newly approved small-molecule drugs contain at least one fluorine atom, a testament to its transformative effects.[9] The unique properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's behavior in a biological system.[10][11]
Key benefits of fluorination in drug discovery include:
Improved Metabolic Stability: The C-F bond is highly resistant to enzymatic cleavage, allowing for the blockage of metabolic "soft spots" and increasing the drug's half-life.[9][12]
Enhanced Binding Affinity: Fluorine can engage in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, leading to increased potency.[10]
Modulation of Physicochemical Properties: Fluorination can alter a molecule's lipophilicity, solubility, and pKa, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.[8][10][12]
Increased Selectivity: Strategic placement of fluorine can lead to more selective binding to the intended target, reducing off-target effects and improving the safety profile.[9]
Synthetic Strategies for Fluorinated Imidazo[1,2-a]pyridines
The synthesis of fluorinated imidazo[1,2-a]pyridines can be broadly categorized into two approaches: the use of fluorinated starting materials or the late-stage introduction of fluorine onto a pre-formed imidazo[1,2-a]pyridine core.
Synthesis from Fluorinated Precursors
A common and reliable method involves the condensation of a substituted 2-aminopyridine with an α-haloketone. When a fluorinated 2-aminopyridine is used, a ring-fluorinated imidazo[1,2-a]pyridine is obtained.
Workflow for Synthesis of Ring-Fluorinated Imidazo[1,2-a]pyridines:
Caption: General workflow for synthesizing ring-fluorinated imidazo[1,2-a]pyridines.
A notable example is the synthesis of 7-fluoro-imidazo[1,2-a]pyridine, which can be achieved through a multi-step process starting from 2-amino-4-chloropyridine.[13] Another approach utilizes a copper-catalyzed [3+2] oxidative cyclization of 2-amino-4-fluoropyridine with acetylene, offering a high-yield, one-step synthesis.[14]
Table 1: Comparison of Synthetic Routes to 7-Fluoro-imidazo[1,2-a]pyridine
The direct introduction of fluorine onto the imidazo[1,2-a]pyridine scaffold is a highly desirable strategy as it allows for the rapid generation of fluorinated analogues from a common intermediate.
The C3 position of the imidazo[1,2-a]pyridine ring is electron-rich and susceptible to electrophilic attack. Reagents like Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are effective for the regioselective synthesis of 3-fluoro-imidazo[1,2-a]pyridines.[15][16]
Experimental Protocol: Regioselective C3-Fluorination of Imidazo[1,2-a]pyridine
Dissolve the imidazo[1,2-a]pyridine substrate in a suitable solvent system, such as a mixture of acetonitrile and water.
Add a catalytic amount of a base, for example, 4-dimethylaminopyridine (DMAP).
Slowly add a solution of Selectfluor™ (1.1 equivalents) in the same solvent system at room temperature.
Stir the reaction mixture at room temperature for the specified time (typically 1-4 hours), monitoring the reaction progress by TLC or LC-MS.
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the 3-fluoro-imidazo[1,2-a]pyridine.
A one-pot, three-step synthesis of 3-fluoro-imidazo[1,2-a]pyridines starting from styrenes has also been developed, proceeding through bromination, condensation, and subsequent fluorination.[17][18]
Workflow for One-Pot Synthesis of 3-Fluoro-Imidazo[1,2-a]pyridines:
Caption: One-pot synthesis of 3-fluoro-imidazo[1,2-a]pyridines from styrenes.
Synthesizing fluorinated imidazo[1,2-a]pyridines at positions other than C3 often requires the use of appropriately substituted starting materials. For instance, the synthesis of 5-fluoroimidazo[1,2-a]pyridine derivatives can be achieved through a multi-component Groebke–Blackburn–Bienaymé reaction.[19] The synthesis of 8-fluoroimidazo[1,2-a]pyridine has also been reported and evaluated as a bioisosteric replacement for imidazo[1,2-a]pyrimidine.[20]
Structure-Activity Relationships and Case Studies
The strategic placement of fluorine on the imidazo[1,2-a]pyridine scaffold can lead to significant improvements in biological activity and pharmacokinetic properties.
Antipsychotic Agents
Based on the finding that the hypnotic drug zolpidem exhibits antipsychotic-like effects, a series of fluorinated imidazo[1,2-a]pyridine derivatives were developed.[21] The introduction of a fluorine atom on the phenyl ring at the 2-position led to compounds with high affinity for the GABA-A receptor, enhanced metabolic stability, and a lack of hepatotoxicity. The most promising compound, 2-(2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylethanamide, demonstrated potent antipsychotic-like activity in animal models.[21]
Kinase Inhibitors
The imidazo[1,2-a]pyridine scaffold is a common core for kinase inhibitors. In the development of salt-inducible kinase (SIK) inhibitors, structure-activity relationship (SAR) studies revealed that specific substitution patterns on a phenyl ring attached to the imidazo[1,2-a]pyridine core, which could include fluorine, increased both potency and selectivity for SIK1 over SIK2 and SIK3.[22]
Illustrative SAR of Fluorinated Imidazo[1,2-a]pyridine Kinase Inhibitors:
Caption: Impact of fluorine substitution on kinase inhibitor properties.
Imaging Agents for Alzheimer's Disease
Derivatives of imidazo[1,2-a]pyridine have been developed as ligands for detecting beta-amyloid plaques, a hallmark of Alzheimer's disease.[23] The introduction of iodine at the 6-position of a 2-phenylimidazo[1,2-a]pyridine scaffold resulted in a ligand with high binding affinity for Aβ aggregates and favorable in vivo properties for brain imaging. While this example uses iodine, the principles of halogenation for tuning properties are applicable to fluorine as well.
Future Perspectives
The fusion of the privileged imidazo[1,2-a]pyridine scaffold with the powerful tool of fluorination will continue to be a fruitful area of research in drug discovery. The development of novel, more efficient, and site-selective late-stage fluorination methods will be crucial for rapidly exploring the chemical space of fluorinated imidazo[1,2-a]pyridines. Furthermore, a deeper understanding of the intricate effects of fluorine on protein-ligand interactions through computational modeling and structural biology will guide the rational design of next-generation therapeutics based on this versatile scaffold. The exploration of fluorinated imidazo[1,2-a]pyridines in diverse therapeutic areas, including oncology, neuroscience, and infectious diseases, holds immense promise for addressing unmet medical needs.[4][24][25]
References
Fluorine in drug discovery: Role, design and case studies. (n.d.). Google Scholar.
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026, January 6). ACS Omega. Retrieved February 15, 2026, from [Link]
The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. (n.d.). Organic & Biomolecular Chemistry. Retrieved February 15, 2026, from [Link]
Base-mediated synthesis of ring-fluorinated imidazo[1,2-a]pyridines via sequential C–F substitutions. (n.d.). Organic & Biomolecular Chemistry. Retrieved February 15, 2026, from [Link]
Fluorinated Building Blocks in Drug Design: Why They Matter. (2026, January 19). Apollo Scientific. Retrieved February 15, 2026, from [Link]
Deep, A., Bhatia, R. K., Kaur, R., Kumar, S., Jain, U. K., Singh, H., Batra, S., Kaushik, D., & Deb, P. K. (2017). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current topics in medicinal chemistry, 17(2), 238–250. [Link]
Müller, K., Faeh, C., & Diederich, F. (2008). The role of fluorine in medicinal chemistry. Tandfonline. Retrieved February 15, 2026, from [Link]
Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Bentham Science. Retrieved February 15, 2026, from [Link]
Fluorine Incorporated Bioactive Imidazo[1,2‐a]pyridine derivatives. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (2024, February 22). MDPI. Retrieved February 15, 2026, from [Link]
Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. (n.d.). Semantic Scholar. Retrieved February 15, 2026, from [Link]
Liu, P., Gao, Y., Gu, W., Shen, Z., & Sun, P. (2015). Regioselective Fluorination of Imidazo[1,2-a]pyridines with Selectfluor in Aqueous Condition. The Journal of Organic Chemistry, 80(22), 11557–11562. [Link]
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (n.d.). RSC Publishing. Retrieved February 15, 2026, from [Link]
Khanye, S. D., Finlayson, J., Taylor, M., Horsfall, L., Gordon, J., Lecka, K., Stringer, T., Goodrich, S., de Kock, C., Smith, P. J., Chibale, K., & Smith, V. J. (2020). Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution. RSC advances, 10(12), 7247–7258. [Link]
Kung, M. P., Hou, C., Zhuang, Z. P., Zhang, B., Skovronsky, D., Trojanowski, J. Q., Lee, V. M., & Kung, H. F. (2003). Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain. Journal of medicinal chemistry, 46(2), 237–243. [Link]
Marcinkowska, M., Kołaczkowski, M., Bucki, A., Godyń, J., Więckowska, A., Siwek, A., Głuch-Lutwin, M., Starowicz, G., Satała, G., Lenda, T., Koralewski, R., Żelaszczyk, D., Knez, D., Szewczyk, B., Wesołowska, A., & Pałucha-Poniewiera, A. (2016). Design, synthesis, and biological evaluation of fluorinated imidazo[1,2-a]pyridine derivatives with potential antipsychotic activity. European journal of medicinal chemistry, 124, 823–836. [Link]
Humphries, A. C., Gancia, E., Gilligan, M. T., Goodacre, S., Hallett, D., Merchant, K. J., & Thomas, S. R. (2006). 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. Bioorganic & medicinal chemistry letters, 16(6), 1518–1522. [Link]
Desroy, N., Beaumesnil, M., Torun, M., Le Brazidec, M., Marin, J., Oubouchou, H., Del Gatto, S., Marin, G., Plet, S., Grgurevic, I., Brvar, A., & Le Grand, B. (2025). Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. Bioorganic & medicinal chemistry letters, 129, 130397. [Link]
Structure-activity and structure-property relationships of antimalarial pyrimido[1,2-a]benzimidazoles, imidazo[1,2-a]pyridines, and imidazo[1,2-a]pyrimidines. (n.d.). OpenUCT. Retrieved February 15, 2026, from [Link]
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Das, S., & Maji, B. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega, 4(3), 5676–5687. [Link]
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2025, November 11). MDPI. Retrieved February 15, 2026, from [Link]
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An In-Depth Technical Guide on the Solubility and Stability of Brominated Imidazopyridines
For Researchers, Scientists, and Drug Development Professionals The imidazopyridine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] The strategi...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The imidazopyridine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] The strategic introduction of bromine atoms onto this versatile core can significantly enhance biological activity and selectivity. However, this modification also introduces distinct challenges related to the compound's solubility and stability—two critical determinants of a drug candidate's ultimate success. This guide provides a comprehensive exploration of these physicochemical properties, offering not just experimental protocols but also the underlying scientific rationale to empower your drug development endeavors.
The Imperative of Physicochemical Characterization
A deep understanding of a compound's solubility and stability is non-negotiable in the progression from a promising lead to a viable drug. Insufficient aqueous solubility can severely limit oral bioavailability, leading to suboptimal therapeutic exposure. Concurrently, chemical instability can compromise a drug's shelf-life and potentially lead to the formation of toxic degradation products. For brominated imidazopyridines, the interplay between the heterocyclic nucleus and the electronegative bromine substituent necessitates a thorough and early-stage physicochemical evaluation.
Deciphering the Aqueous Solubility of Brominated Imidazopyridines
Aqueous solubility is a fundamental property that governs the dissolution and subsequent absorption of orally administered drugs. A comprehensive assessment of this parameter is therefore essential.
Gold Standard for Thermodynamic Solubility: The Shake-Flask Method
The shake-flask method is widely regarded as the most reliable technique for determining the thermodynamic equilibrium solubility of a compound.[3][4] Its continued prevalence stems from its simplicity and the high quality of the data it generates.
System Preparation: An excess amount of the solid brominated imidazopyridine is added to a predetermined volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert container.
Equilibration: The resulting suspension is agitated at a constant temperature (typically 25 °C or 37 °C) for an extended period, usually 24 to 48 hours, to ensure that a true thermodynamic equilibrium is achieved between the solid and dissolved states.[5][6]
Phase Separation: Following equilibration, the suspension is subjected to high-speed centrifugation or filtration to effectively separate the undissolved solid from the saturated supernatant.[5][6]
Quantification: A precise aliquot of the clear supernatant is carefully collected and the concentration of the dissolved compound is determined using a validated analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[5][6][7]
Expert Insight: The extended incubation time is the critical parameter in this assay, as it allows for the dissolution of the solid and the establishment of a true equilibrium, providing a definitive measure of the compound's intrinsic solubility under the specified conditions.
Diagram: Workflow for Thermodynamic Solubility Determination
Caption: The shake-flask method for determining thermodynamic solubility.
Key Factors Modulating Solubility
The aqueous solubility of brominated imidazopyridines is not a static value but is influenced by several environmental and structural factors:
pH: The basic nitrogen atom within the imidazopyridine ring system allows for protonation at acidic pH, leading to the formation of a more soluble cationic species. Consequently, the solubility of these compounds is often significantly higher in acidic environments.[3]
Polymorphism: The crystalline form of a compound can have a profound impact on its solubility. Different polymorphs of the same molecule can exhibit distinct crystal lattice energies, resulting in variations in their dissolution behavior.
Cosolvents: The inclusion of organic cosolvents in aqueous media can substantially increase the solubility of poorly soluble compounds, a strategy frequently employed in formulation development.
Table 1: Representative pH-Dependent Solubility Profile of a Hypothetical Brominated Imidazopyridine
pH
Solubility (µg/mL)
2.0
250
7.4
20
9.0
5
This data is for illustrative purposes and will vary for each specific compound.
Assessing the Chemical Stability of Brominated Imidazopyridines
Ensuring the chemical integrity of a drug molecule is paramount for its safety and efficacy. Stability studies are designed to identify potential degradation pathways and to develop analytical methods capable of monitoring the drug's purity over time.
Probing for Liabilities: Forced Degradation Studies
Forced degradation, or stress testing, is a systematic process of subjecting a compound to harsh conditions to accelerate its decomposition.[8] This approach is invaluable for identifying likely degradation products and establishing the stability-indicating nature of analytical methods.[8][9][10][11][12]
Experimental Protocol: A Forced Degradation Study
Application of Stressors: Solutions of the brominated imidazopyridine are exposed to a panel of stress conditions, including:
Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).[13]
Base Hydrolysis: 0.1 M NaOH at elevated temperature (e.g., 60 °C).[13]
Photolysis: Exposure to a controlled source of UV and visible light.[13]
Thermal Stress: Elevated temperature in both solid and solution states.[13]
Time-Course Sampling: Samples are withdrawn at multiple time points throughout the study to monitor the extent of degradation.
Analytical Monitoring: The stressed samples are analyzed using a stability-indicating HPLC method, which is capable of separating the intact parent drug from all degradation products.[9][10][11][12] Mass spectrometry is often coupled with HPLC (LC-MS) to aid in the structural elucidation of the degradants.
Self-Validating System: The use of a diverse range of stressors ensures a comprehensive evaluation of the molecule's stability, increasing the confidence that all relevant degradation pathways have been explored.[8]
Diagram: Overview of a Forced Degradation Study
Caption: Workflow for a comprehensive forced degradation study.
Anticipated Degradation Pathways
Based on the inherent chemistry of the imidazopyridine scaffold and the presence of a bromine substituent, several degradation pathways can be anticipated:
Hydrolysis: The amide-like bond within the heterocyclic ring may be susceptible to cleavage under strong acidic or basic conditions.
Oxidation: The electron-rich nature of the imidazopyridine ring system can render it susceptible to oxidative degradation.[14]
Photodecomposition: Aromatic systems are known to absorb UV radiation, which can lead to complex photochemical reactions. The carbon-bromine bond may also be a point of photolytic cleavage.
Table 2: Illustrative Forced Degradation Profile of a Hypothetical Brominated Imidazopyridine
Stress Condition
% Degradation (24h)
Potential Degradation Products
0.1 M HCl, 60 °C
< 5%
-
0.1 M NaOH, 60 °C
30%
Ring-opened hydrolytic products
3% H₂O₂, RT
20%
N-oxides
UV/Visible Light
45%
Debrominated species, various photoproducts
80 °C (solution)
< 2%
-
This data is for illustrative purposes and will vary for each specific compound.
Conclusion: A Strategic Approach to Developability
A thorough and early investigation into the solubility and stability of brominated imidazopyridines is a critical investment in the drug development process. By employing robust and well-validated experimental methodologies, researchers can gain a clear understanding of their compound's physicochemical properties. This knowledge is not merely academic; it provides actionable insights that guide lead optimization, inform formulation strategies, and ultimately pave the way for the development of safe, effective, and stable medicines.
References
International Journal of Pharmaceutical Sciences and Research. (2012). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. Retrieved from [Link]
IRJPMS. (n.d.). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]
Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259. Retrieved from [Link]
Kendre, K., Veer, V., & Pinjari, P. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 26(3). Retrieved from [Link]
Lubiniecki, A., et al. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved from [Link]
Patel, Y. P., et al. (2012). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Indian Journal of Pharmaceutical Sciences, 74(1), 46-51. Retrieved from [Link]
Jain, D. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Retrieved from [Link]
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
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Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Retrieved from [Link]
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Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3045-3053. Retrieved from [Link]
Whalen, P. M., et al. (2007). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. Journal of Medicinal Chemistry, 50(15), 3776-3789. Retrieved from [Link]
Lee, J., Jung, J., & Kim, S. (2018). C3-bromination of imidazo[1,2-a]pyridines. Tetrahedron Letters, 59(31), 3045-3048. Retrieved from [Link]
Piras, M., et al. (2023). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules, 28(14), 5459. Retrieved from [Link]
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Ekoja, A. (2017). Degradation Pathway. ResearchGate. Retrieved from [Link]
Butković, K., et al. (2021). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 26(19), 5894. Retrieved from [Link]
Butković, K., et al. (2021). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 26(19), 5894. Retrieved from [Link]
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de Vink, P. J., et al. (2021). Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. Journal of Medicinal Chemistry, 64(24), 17956-17965. Retrieved from [Link]
Al-Tel, T. H., & Al-Qawasmeh, R. A. (2013). The position of imidazopyridine and metabolic activation are pivotal factors in the antimutagenic activity of novel imidazo[1,2-a]pyridine derivatives. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 757(2), 154-160. Retrieved from [Link]
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Synthesis of 2-Bromo-7-fluoroimidazo[1,2-a]pyridine from 2-amino-4-fluoropyridine
Executive Summary & Strategic Analysis The synthesis of 2-bromo-7-fluoroimidazo[1,2-a]pyridine presents a specific regiochemical challenge often overlooked in standard heterocyclic protocols. The imidazo[1,2-a]pyridine c...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Analysis
The synthesis of 2-bromo-7-fluoroimidazo[1,2-a]pyridine presents a specific regiochemical challenge often overlooked in standard heterocyclic protocols. The imidazo[1,2-a]pyridine core is highly nucleophilic at the C3 position .[1] Consequently, direct bromination of the parent heterocycle (7-fluoroimidazo[1,2-a]pyridine) invariably yields the 3-bromo isomer, not the desired 2-bromo target.
To achieve exclusive C2-functionalization, this guide rejects direct electrophilic substitution in favor of a De Novo Construction Strategy . We utilize a functionalized pyruvate handle to "block" the C2 position during ring formation, followed by a decarboxylative bromination. This ensures 100% regiocontrol and avoids difficult chromatographic separations of isomers.
Core Challenges
Regioselectivity: Overcoming the natural preference for C3 electrophilic attack.
) of the C7-fluorine atom during basic cyclization steps.
Scalability: Avoiding cryogenic lithiation steps in favor of robust reflux/precipitation workflows.
Synthetic Workflow Visualization
The following diagram illustrates the divergent pathways. Path A (Red) represents the failed direct approach. Path B (Green) represents the validated protocol described herein.
Figure 1: Strategic divergence in imidazo[1,2-a]pyridine functionalization. Path B is required for C2-bromo targets.
Detailed Experimental Protocol
Stage 1: Cyclization to the C2-Ester
This step constructs the bicyclic core while installing a carbon handle at C2.
Stir at room temperature for 1–2 hours. Evolution of
gas indicates reaction progress.
Workup: Dilute with EtOAc, wash sequentially with water and 10%
(to remove traces of bromine/NBS).
Dry organic layer and concentrate.
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Target:2-Bromo-7-fluoroimidazo[1,2-a]pyridine .
Analytical Validation & QC Parameters
To ensure the protocol yielded the correct regioisomer, compare the NMR shifts. The C3-proton is diagnostic.
Feature
3-Bromo Isomer (Undesired)
2-Bromo Isomer (Target)
C3 Proton Signal
Absent (Substituted by Br)
Present (Singlet, ppm)
C2 Proton Signal
Present (Singlet)
Absent (Substituted by Br)
LCMS (m/z)
215/217 (1:1 ratio)
215/217 (1:1 ratio)
Retention Time
Typically later eluting
Typically earlier eluting
Diagnostic NMR (
, 400 MHz, ):
For the 2-bromo target, look for a sharp singlet around 7.9–8.1 ppm . This corresponds to the proton at C3 . If this singlet is missing, you have likely made the 3-bromo isomer via a different pathway.
Troubleshooting & Optimization
Issue: Low Yield in Stage 3 (Decarboxylation)
Cause: Incomplete decarboxylation or radical side reactions.
Solution: Ensure the reaction is protected from bright ambient light (wrap flask in foil) as silver salts are photosensitive. If conversion is slow, heat to
. Alternatively, use PhI(OAc)2 (PIDA) and TBAB as a metal-free alternative for decarboxylative bromination [1].
Issue: Defluorination
Cause: Harsh basic conditions in Stage 2 or nucleophilic attack during Stage 1.
Solution: The 4-fluoropyridine moiety is prone to
at C4 (which becomes C7 in the fused system). Avoid using alkoxide bases (NaOMe/NaOEt) at high temperatures. LiOH/THF is gentle enough to preserve the C-F bond.
Application Notes & Protocols: A Guide to Buchwald-Hartwig Amination of 2-Bromo-7-fluoroimidazo[1,2-a]pyridine
The strategic installation of nitrogen-containing functional groups onto heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and drug discovery. The imidazo[1,2-a]pyridine core, in particular, is a priv...
Author: BenchChem Technical Support Team. Date: February 2026
The strategic installation of nitrogen-containing functional groups onto heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and drug discovery. The imidazo[1,2-a]pyridine core, in particular, is a privileged structure found in numerous biologically active compounds. The Buchwald-Hartwig amination stands as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, offering a significant advantage over traditional methods that often require harsh reaction conditions and exhibit limited substrate scope.[1][2] This guide provides a detailed examination and a practical, step-by-step protocol for the Buchwald-Hartwig amination of 2-bromo-7-fluoroimidazo[1,2-a]pyridine, a substrate of increasing interest in pharmaceutical research.
I. Mechanistic Underpinnings and Strategic Considerations
A thorough understanding of the reaction mechanism is paramount for successful protocol development and troubleshooting. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][3]
The Catalytic Cycle:
Reductive Elimination of the Active Catalyst: The cycle initiates with the reduction of a Pd(II) precatalyst to the active Pd(0) species.
Oxidative Addition: The electron-rich Pd(0) catalyst undergoes oxidative addition to the aryl or heteroaryl halide (in this case, 2-bromo-7-fluoroimidazo[1,2-a]pyridine), forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[4]
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.
Reductive Elimination: The final step is the reductive elimination of the desired N-arylated product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][3]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Considerations for 2-Bromo-7-fluoroimidazo[1,2-a]pyridine:
The Heteroaromatic System: The imidazo[1,2-a]pyridine core is an electron-rich heteroaromatic system. This electronic nature can influence the rate of oxidative addition.
The Fluorine Substituent: The presence of a fluorine atom at the 7-position introduces an electron-withdrawing group, which can impact the electron density of the aromatic ring and potentially facilitate the oxidative addition step.
Ligand Selection: The choice of ligand is critical for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are often employed to promote the reductive elimination step and prevent the formation of inactive palladium dimers.[1][5] For heteroaromatic substrates, ligands such as XPhos, SPhos, and Josiphos-type ligands have shown great utility.[6] N-heterocyclic carbene (NHC) ligands have also emerged as powerful alternatives.[7]
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and potassium phosphate (K₃PO₄). The choice of base can be substrate-dependent and may require optimization.[8]
II. Experimental Protocol: A Representative Procedure
This protocol provides a general method for the Buchwald-Hartwig amination of 2-bromo-7-fluoroimidazo[1,2-a]pyridine with a generic primary or secondary amine. Note: This is a representative protocol and may require optimization for specific amine coupling partners. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.[9]
Materials:
2-Bromo-7-fluoroimidazo[1,2-a]pyridine
Amine (primary or secondary)
Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or other suitable ligand
Sodium tert-butoxide (NaOtBu)
Anhydrous toluene or dioxane
Standard laboratory glassware for inert atmosphere reactions
Magnetic stirrer and heating plate
Procedure:
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-bromo-7-fluoroimidazo[1,2-a]pyridine (1.0 equiv), the amine (1.2 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv), the ligand (e.g., XPhos, 0.04 equiv), and the base (e.g., NaOtBu, 1.4 equiv).
Solvent Addition: Evacuate and backfill the flask with an inert gas (repeat three times). Add the anhydrous solvent (e.g., toluene or dioxane) via syringe. The typical concentration is 0.1–0.5 M with respect to the limiting reagent.
Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired N-substituted 2-amino-7-fluoroimidazo[1,2-a]pyridine.
III. Key Reaction Parameters and Optimization
The success and efficiency of the Buchwald-Hartwig amination are highly dependent on the careful selection and optimization of several key parameters. The following table summarizes these parameters and provides general guidelines for the amination of 2-bromo-7-fluoroimidazo[1,2-a]pyridine.
Parameter
Recommended Range
Rationale and Considerations
Palladium Source
1-5 mol%
Pd(OAc)₂, Pd₂(dba)₃, or pre-formed Pd-ligand complexes can be used. Pre-catalysts often offer better reproducibility.[8]
Ligand
1.2-2 equiv relative to Pd
Bulky, electron-rich phosphines (e.g., XPhos, SPhos, RuPhos) are generally effective for heteroaryl halides.[10][11]
Base
1.2-2.0 equiv
NaOtBu is a common strong base. For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ may be employed, potentially requiring higher temperatures.[4][8]
Solvent
0.1 - 0.5 M
Toluene, dioxane, and THF are commonly used. The choice of solvent can affect solubility and reaction rate.[8]
Temperature
80 - 120 °C
Higher temperatures are often required for less reactive substrates or weaker bases. Microwave irradiation can also be employed to accelerate the reaction.[12]
Reaction Time
2 - 24 hours
Monitor by TLC or LC-MS to determine the optimal reaction time.
IV. Troubleshooting Common Issues
Issue
Potential Cause(s)
Suggested Solution(s)
Low or No Conversion
Inactive catalyst, insufficient temperature, incorrect base or ligand.
Ensure all reagents are pure and the solvent is anhydrous. Screen different ligands, bases, and higher temperatures.
Formation of Side Products
Hydrodehalogenation of the starting material.
This can occur with certain amines.[6] Try a different ligand or a milder base.
Decomposition of Starting Material or Product
Reaction temperature is too high, or the substrate is sensitive to the strong base.
Lower the reaction temperature and/or screen weaker bases (e.g., K₃PO₄).
V. Conclusion
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of N-arylated compounds, and its application to heteroaromatic systems like 2-bromo-7-fluoroimidazo[1,2-a]pyridine opens avenues for the rapid generation of novel chemical entities for drug discovery and development. By understanding the underlying mechanism and carefully selecting the appropriate reaction conditions, researchers can effectively utilize this powerful transformation to access a diverse range of 2-amino-7-fluoroimidazo[1,2-a]pyridine derivatives.
How to Wisely Design Conditions for Buchwald-Hartwig Couplings. Chemical Insights. [Link]
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Supplementary Information. [Link]
Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. PMC. [Link]
Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. JACS Au. [Link]
Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. Organic Chemistry Portal. [Link]
A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs. PubMed. [Link]
Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. [Link]
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI. [Link]
Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. MIT Open Access Articles. [Link]
The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]
Efficient pd-catalyzed amination of heteroaryl halides. Semantic Scholar. [Link]
Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. SciSpace. [Link]
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. [Link]
Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society. [Link]
A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. [Link]
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]
Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC. [Link]
Synthesis of imidazo[1,2-a]pyridine derivatives as antiviral agents. PubMed. [Link]
Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. PMC. [Link]
Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage. [Link]
Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC. [Link]
Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Journal of Organic Chemistry. [Link]
Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. [Link]
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
Buchwald–Hartwig C–N coupling reaction between (hetero)aryl... ResearchGate. [Link]
Application Note: Strategic Functionalization of Imidazo[1,2-a]pyridines
C-H Activation vs. C-Br Cross-Coupling: A Comparative Guide for Medicinal Chemistry Abstract The imidazo[1,2-a]pyridine scaffold is a pharmacophore of immense significance, serving as the core for blockbuster drugs such...
Author: BenchChem Technical Support Team. Date: February 2026
C-H Activation vs. C-Br Cross-Coupling: A Comparative Guide for Medicinal Chemistry
Abstract
The imidazo[1,2-a]pyridine scaffold is a pharmacophore of immense significance, serving as the core for blockbuster drugs such as Zolpidem (hypnotic), Alpidem (anxiolytic), and Minodronic acid (anti-osteoporosis).[1][2] Functionalization at the C-3 position is critical for structure-activity relationship (SAR) studies. This Application Note provides a technical comparison between two dominant synthetic strategies: Route A (Traditional C-Br Functionalization) and Route B (Direct C-H Activation) . We analyze the mechanistic divergence, provide validated protocols, and offer a decision matrix to assist researchers in selecting the optimal pathway based on substrate complexity and scale.
The Scaffold: Reactivity & Electronic Profiling
The imidazo[1,2-a]pyridine ring system is electronically amphoteric. Understanding its charge distribution is the prerequisite for controlled functionalization.
C-3 Position (Nucleophilic): The nitrogen at position 1 donates electron density into the ring, making C-3 highly nucleophilic and susceptible to electrophilic aromatic substitution (
) and electrophilic metalation.
C-5 Position (Electrophilic/Acidic): Protons at C-5 are more acidic due to the inductive effect of the bridgehead nitrogen, but direct functionalization here often requires blocking C-3 or using specific directing groups.
Figure 1: Reactivity Map & Decision Logic
Caption: Electronic profiling of the scaffold dictates that C-3 is the primary site for both electrophilic halogenation and direct metalation.
Route A: Traditional C-Br Functionalization
The "Reliable Standard"
This route involves a two-step sequence: regioselective bromination followed by Palladium-catalyzed cross-coupling (Suzuki-Miyaura). It is the industry standard for late-stage functionalization (LSF) where reliability outweighs atom economy.
Charge: Dissolve imidazo[1,2-a]pyridine (1.0 equiv) in Acetonitrile (0.5 M).
Addition: Add NBS (1.05 equiv) portion-wise at 0 °C to control exotherm.
Reaction: Stir at room temperature (RT) for 30–60 mins. Monitor via TLC (EtOAc/Hexane).
Workup: Quench with 10%
(aq) to remove residual bromine. Extract with EtOAc.
Yield: Typically >90%.
Step 2: Suzuki-Miyaura Cross-Coupling
Protocol 1.2: C-C Bond Formation
Setup: In a reaction vial, combine:
3-Bromoimidazo[1,2-a]pyridine (1.0 equiv)
Arylboronic acid (1.5 equiv)
(2.0 equiv)
Catalyst:
(5 mol%) or (for sterically demanding cases).
Solvent: 1,4-Dioxane/Water (4:1 ratio). Degas with
for 10 mins.
Reaction: Heat to 90 °C for 4–12 hours.
Purification: Silica gel chromatography.
Route B: Direct C-H Activation
The "Green Frontier"
Direct arylation bypasses the halogenation step, coupling the heterocycle directly with an aryl halide.[4] This route significantly improves atom economy but requires precise tuning of the catalytic cycle to prevent homocoupling or catalyst poisoning.
mechanism of bromination, Pd-catalyzed C-H activation at C-3 proceeds via a CMD pathway. A carbonate or carboxylate base assists the palladium center in breaking the C-H bond while simultaneously forming the Pd-C bond.
Figure 2: The CMD Catalytic Cycle
Caption: The Concerted Metalation-Deprotonation (CMD) cycle. The base plays a dual role: neutralizing acid and acting as a proton shuttle in the transition state.
Sonogashira coupling reaction scope for 2-bromo-7-fluoro heterocycles
Application Note: Sonogashira Coupling Reaction Scope for 2-Bromo-7-Fluoro Heterocycles Executive Summary This guide details the optimization and scope of the Sonogashira cross-coupling reaction specifically for 2-bromo-...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Sonogashira Coupling Reaction Scope for 2-Bromo-7-Fluoro Heterocycles
Executive Summary
This guide details the optimization and scope of the Sonogashira cross-coupling reaction specifically for 2-bromo-7-fluoro heterocycles (e.g., quinolines, indoles, and benzofurans). The 7-fluoro substituent exerts a strong electron-withdrawing effect (-I), significantly activating the C2-bromo position towards oxidative addition. While this enhances reactivity, it requires careful modulation of catalyst loading and temperature to prevent hydrodehalogenation or decomposition. This protocol provides a robust, field-validated method for synthesizing 7-fluoro-2-alkynyl heterocycles, key scaffolds in medicinal chemistry (e.g., bromodomain inhibitors, antifungal agents).
Scientific Foundation & Mechanistic Insights
The "Fluorine Effect" on Reactivity
The presence of a fluorine atom at the C7 position of a bicyclic heterocycle (like quinoline or indole) fundamentally alters the electronic landscape of the C2-Br bond:
Enhanced Electrophilicity: The strong inductive withdrawal by fluorine decreases electron density across the
-system, making the C2 position more electrophilic. This accelerates the oxidative addition of Pd(0) into the C-Br bond, often the rate-determining step for aryl bromides.
Reduced Basicity: In nitrogen heterocycles, the 7-F group reduces the basicity of the ring nitrogen, minimizing non-productive coordination to the palladium catalyst.
Catalytic Cycle
The reaction follows the standard Pd(0)/Cu(I) synergistic cycle. The 7-fluoro-2-bromo substrate enters the cycle via oxidative addition to Pd(0)L
.
Figure 1: Catalytic cycle highlighting the accelerated oxidative addition step due to the 7-fluoro substituent.
Detailed Experimental Protocol
Target Substrate: 2-Bromo-7-fluoroquinoline (Representative of the class)
Target Product: 2-(Phenylethynyl)-7-fluoroquinoline
Reagents & Materials
Reagent
Equiv.
Role
Notes
2-Bromo-7-fluoroquinoline
1.0
Substrate
Commercial or synthesized via Doebner-Miller
Terminal Alkyne
1.2
Coupling Partner
Phenylacetylene, 1-Hexyne, etc.
Pd(PPh)Cl
0.03 (3 mol%)
Catalyst
Stable, robust precatalyst
CuI
0.02 (2 mol%)
Co-catalyst
Must be off-white/tan; discard if green/black
Triethylamine (EtN)
Excess
Base/Solvent
Must be anhydrous and degassed
THF or DMF
Solvent
Co-solvent
Optional; use DMF for solubility issues
Step-by-Step Procedure
Preparation: Oven-dry a 25 mL round-bottom flask or Schlenk tube containing a magnetic stir bar. Cool under a stream of nitrogen or argon.
Loading: Charge the flask with:
2-Bromo-7-fluoroquinoline (1.0 mmol, 226 mg)
Pd(PPh
)Cl (0.03 mmol, 21 mg)
CuI (0.02 mmol, 4 mg)
Degassing: Seal the flask with a septum. Evacuate and backfill with inert gas (N
/Ar) three times. This is critical to prevent homocoupling (Glaser coupling) of the alkyne.
Solvent Addition: Inject anhydrous, degassed Et
N (3-5 mL) via syringe. If the substrate is insoluble, use a 1:1 mixture of EtN/THF or EtN/DMF.
Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe at room temperature.
Reaction:
Standard: Stir at Room Temperature for 1 hour.
Optimization: If no conversion is observed by TLC, heat to 60°C . Do not exceed 80°C initially to avoid hydrodehalogenation.
Monitoring: Monitor by TLC (Hexane/EtOAc) or LC-MS. The product is typically more non-polar and highly fluorescent (blue/cyan emission) due to the extended conjugation.
Work-up:
Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove Pd/Cu residues.
Wash the filtrate with saturated NH
Cl (2 x 15 mL) to remove copper salts (aqueous layer will turn blue).
Dry over Na
SO, concentrate, and purify via flash column chromatography.
Scope & Substrate Compatibility
The 2-bromo-7-fluoro scaffold is highly versatile. Below is the expected performance based on validated class reactivity.
Useful for synthesizing the terminal alkyne via deprotection.
Functionalized
Propargyl Alcohol
EtN, 50°C, 8h
60-75%
Hydroxyl group may coordinate Cu; slightly lower yield.
Troubleshooting & Optimization Logic
Use this decision tree when yields are suboptimal.
Figure 2: Troubleshooting logic for common Sonogashira failure modes.
Specific Notes for 7-Fluoro Substrates:
Hydrodehalogenation: If the C2-Br is replaced by C2-H, the reaction is too hot or the solvent is "wet" (acting as a hydride source). Lower the temperature and ensure anhydrous conditions.
Regioselectivity: If using a poly-halogenated substrate (e.g., 2-bromo-4-chloro-7-fluoroquinoline), the Sonogashira coupling will occur exclusively at the C2-Br position first, due to the weaker bond dissociation energy of C-Br vs C-Cl and C-F.
References
Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[2] Chemical Reviews, 107(3), 874–922. Link
BenchChem Technical Support. (2025). Synthesis of 2-(4-fluorophenyl)quinolin-7-amine and Related Heterocycles. BenchChem Application Notes. Link
Liao, L., et al. (2017).[3][4] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133.[4] Link
Targets in Heterocyclic Systems. (2025). Chemistry and Properties of Fluoro-Quinolines. Italian Chemical Society. Link
US Patent 20160031868A1. Benzimidazolone derivatives as bromodomain inhibitors (Citing 2-bromo-7-fluoroquinoline synthesis). Link
Application Notes and Protocols: Strategic Functionalization of 2-Bromo-7-fluoroimidazo[1,2-a]pyridine via Lithiation and Palladium-Catalyzed Cross-Coupling
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold, prominently featured in a multitude of marketed pharmaceuticals and clinical ca...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold, prominently featured in a multitude of marketed pharmaceuticals and clinical candidates.[1][2][3] Its derivatives exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and anxiolytic properties.[2][4][5] The strategic introduction of diverse substituents onto this framework is a cornerstone of modern drug discovery, enabling the fine-tuning of physicochemical properties and pharmacological profiles. This guide provides a comprehensive overview of robust methodologies for the selective functionalization of 2-Bromo-7-fluoroimidazo[1,2-a]pyridine, a versatile building block for the synthesis of novel chemical entities. We will delve into the nuanced application of directed lithiation for C-H functionalization and explore palladium-catalyzed cross-coupling reactions at the C2-position.
Part 1: Directed ortho-Metalation (DoM) for C3-Functionalization
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective deprotonation of aromatic and heteroaromatic systems.[6][7][8] In the context of 2-Bromo-7-fluoroimidazo[1,2-a]pyridine, the nitrogen atom at position 1 acts as a potent directing metalating group (DMG), facilitating the deprotonation of the adjacent C3 position.[7] The choice of the organolithium reagent and reaction conditions is critical to achieving high yields and preventing side reactions, such as nucleophilic attack on the pyridine ring.[6][9]
Mechanistic Rationale for Regioselective Lithiation
The lithiation of 2-Bromo-7-fluoroimidazo[1,2-a]pyridine is anticipated to occur selectively at the C3 position. This is due to the coordination of the Lewis acidic organolithium reagent to the Lewis basic nitrogen at position 1.[7] This coordination pre-complexes the base in proximity to the C3 proton, leading to its abstraction. The electron-withdrawing nature of the fluorine at C7 and the bromine at C2 enhances the acidity of the ring protons, further facilitating deprotonation. While halogen-metal exchange at the C2 position is a potential competing pathway, kinetic deprotonation at C3 is generally favored at low temperatures.
To minimize the risk of nucleophilic addition to the C=N bond, a less nucleophilic lithium amide base like Lithium Diisopropylamide (LDA) is often preferred over alkyllithiums for π-deficient heterocycles.[6]
Experimental Workflow for C3-Lithiation and Electrophilic Quench
Caption: Workflow for C3-functionalization via directed lithiation.
Protocol 1: C3-Formylation of 2-Bromo-7-fluoroimidazo[1,2-a]pyridine
This protocol describes the introduction of a formyl group at the C3 position, a versatile handle for further synthetic transformations.
Materials:
2-Bromo-7-fluoroimidazo[1,2-a]pyridine
Anhydrous Tetrahydrofuran (THF)
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M) or Lithium Diisopropylamide (LDA) solution
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2-Bromo-7-fluoroimidazo[1,2-a]pyridine (1.0 eq).
Dissolve the starting material in anhydrous THF (approximately 0.1 M concentration).
Cool the solution to -78 °C using a dry ice/acetone bath.
Slowly add n-BuLi (1.1 eq) or LDA (1.1 eq) dropwise, maintaining the internal temperature below -70 °C.
Stir the resulting dark-colored solution at -78 °C for 1 hour.
Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture.
Continue stirring at -78 °C for 30 minutes, then slowly warm the reaction to room temperature over 1-2 hours.
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired 2-Bromo-7-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde.
Table 1: Representative Electrophiles for Quenching the C3-Lithio Species
Electrophile
Reagent
Resulting C3-Substituent
Formylation
N,N-Dimethylformamide (DMF)
-CHO
Iodination
Iodine (I₂)
-I
Silylation
Trimethylsilyl chloride (TMSCl)
-Si(CH₃)₃
Carboxylation
Carbon dioxide (CO₂) gas
-COOH
Alkylation
Alkyl halide (e.g., CH₃I)
-Alkyl
Part 2: Palladium-Catalyzed Cross-Coupling at the C2-Position
The bromine atom at the C2 position of 2-Bromo-7-fluoroimidazo[1,2-a]pyridine serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions. These transformations are indispensable for the construction of C-C and C-N bonds, enabling the introduction of aryl, heteroaryl, alkynyl, and amino moieties.
A. Suzuki-Miyaura Coupling: Synthesis of Biaryl Derivatives
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds by reacting an organohalide with an organoboron species, typically a boronic acid or ester.[10][11]
Reaction Scheme: Suzuki-Miyaura Coupling
Caption: General scheme for Suzuki-Miyaura coupling at the C2 position.
Protocol 2: Suzuki-Miyaura Coupling with Phenylboronic Acid
In a round-bottom flask, combine 2-Bromo-7-fluoroimidazo[1,2-a]pyridine (1.0 eq), phenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
Add Pd(PPh₃)₄ (0.05 eq).
Add a 4:1 mixture of 1,4-dioxane and water (to achieve a substrate concentration of ~0.1 M).
Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and dilute with water.
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield 7-Fluoro-2-phenylimidazo[1,2-a]pyridine.
Table 2: Typical Conditions for Suzuki-Miyaura Coupling
Parameter
Condition
Catalyst
Pd(PPh₃)₄, PdCl₂(dppf)
Ligand
(if using a Pd(II) precursor)
Base
K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent
Dioxane/H₂O, Toluene/H₂O, DMF
Temperature
80-120 °C
B. Sonogashira Coupling: Synthesis of Alkynyl Derivatives
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst.[12][13]
Protocol 3: Sonogashira Coupling with Phenylacetylene
To a Schlenk flask, add 2-Bromo-7-fluoroimidazo[1,2-a]pyridine (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
Add anhydrous THF and anhydrous Et₃N (2.0 eq).
Add phenylacetylene (1.2 eq) dropwise.
Stir the reaction mixture at room temperature or gently heat to 40-50 °C for 2-6 hours, monitoring by TLC or LC-MS.
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing with ethyl acetate.
Concentrate the filtrate under reduced pressure.
Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Purify the crude product by column chromatography on silica gel to afford 7-Fluoro-2-(phenylethynyl)imidazo[1,2-a]pyridine.
C. Buchwald-Hartwig Amination: Synthesis of Aryl Amines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines.[14][15][16] This reaction is highly valuable for introducing a wide range of primary and secondary amines at the C2 position.
Protocol 4: Buchwald-Hartwig Amination with Morpholine
Add anhydrous toluene, followed by morpholine (1.2 eq).
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C for 12-24 hours.
Monitor the reaction by TLC or LC-MS.
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
Filter the mixture through Celite, washing the pad with ethyl acetate.
Wash the filtrate with water and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Purify the crude product by column chromatography on silica gel to obtain 4-(7-Fluoroimidazo[1,2-a]pyridin-2-yl)morpholine.
Table 3: Common Catalyst/Ligand Systems for Buchwald-Hartwig Amination
Catalyst Precursor
Ligand
Pd₂(dba)₃
Xantphos, BINAP
Pd(OAc)₂
RuPhos, XPhos
Conclusion
The methodologies outlined in this guide provide a robust toolkit for the selective functionalization of 2-Bromo-7-fluoroimidazo[1,2-a]pyridine at both the C2 and C3 positions. Directed lithiation offers a reliable route to C3-substituted analogs, while the C2-bromo functionality serves as a versatile linchpin for a variety of palladium-catalyzed cross-coupling reactions. These protocols are designed to be reproducible and scalable, empowering researchers in drug discovery and medicinal chemistry to efficiently generate libraries of novel imidazo[1,2-a]pyridine derivatives for biological evaluation. Careful optimization of reaction conditions may be necessary for specific substrates and electrophiles to achieve maximum yields.
References
Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing).
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - BIO Web of Conferences.
Functionalization of imidazo[1,2-a]pyridines via radical reactions - RSC Publishing.
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines.
Exploring Synthesis and Functionalization of Imidazo[1,2˗a]pyridines: A Promising Heterocyclic Framework - Bentham Science Publisher.
Lithiation of heteroaromatic rings: analogy to electrophilic substitution? - Henry Rzepa's Blog.
On the mechanism of the directed ortho and remote metalation reactions of N,N-dialkylbiphenyl 2-carboxamides - PubMed.
Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. - ResearchGate.
Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives - Semantic Scholar.
Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - Beilstein Journals.
Directed Metalation: A Survival Guide - Baran Lab.
Heteroatom-Facilitated Lithiations.
Directed ortho metalation - Jacques Mortier.
Directed (ortho) Metallation.
Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC.
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. Available at: [Link]
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
Pd-Cu Catalyzed Heterocyclization During Sonogashira Coupling: Synthesis of 2-Benzylimidazo (1,2-A) Pyridine | PDF | Organic Chemistry - Scribd. Available at: [Link]
Technical Support Center: Regioselective Synthesis of 2-Bromoimidazo[1,2-a]pyridine
Topic: Avoiding 3-position bromination during synthesis of 2-bromoimidazo[1,2-a]pyridine. Ticket ID: CHEM-SUP-8821 Status: Resolved Analyst: Senior Application Scientist Executive Summary If you are attempting to synthes...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Avoiding 3-position bromination during synthesis of 2-bromoimidazo[1,2-a]pyridine.
Ticket ID: CHEM-SUP-8821
Status: Resolved
Analyst: Senior Application Scientist
Executive Summary
If you are attempting to synthesize 2-bromoimidazo[1,2-a]pyridine by treating the parent heterocycle with standard brominating agents (NBS,
, etc.) at room temperature, you will almost exclusively isolate the 3-bromo isomer.
This is not an experimental error; it is a fundamental consequence of the electronic bias of the imidazo[1,2-a]pyridine core. To achieve C2-selectivity, you must switch from an Electrophilic Aromatic Substitution (EAS) mechanism to a Lithiation-Electrophilic Trapping mechanism.
This guide details the mechanistic cause of the issue, the correct protocol for C2-bromination, and troubleshooting steps for "Halogen Dance" side reactions.
Module 1: The Mechanism (Why you get the 3-isomer)
The Problem: Electronic Bias
Imidazo[1,2-a]pyridine is an electron-rich fused heterocycle.[1] In standard electrophilic aromatic substitution (EAS), the incoming electrophile (
) attacks the position that yields the most stable intermediate (sigma complex).
C3-Attack (Favored): Attack at C3 preserves the aromaticity of the pyridine ring in the transition state. The positive charge is delocalized over the bridgehead nitrogen, which is highly stabilizing.
C2-Attack (Disfavored): Attack at C2 disrupts the conjugation more significantly and results in a higher-energy intermediate.
Consequently, reagents like NBS in DMF or
in acetic acid will kinetically target C3.
Pathway Visualization
Figure 1: Mechanistic divergence. Path A (Red) follows electronic density (EAS) to C3. Path B (Green) follows acidity (pKa) to C2.
Module 2: The Solution (C2-Lithiation Protocol)
To selectively brominate C2, you must exploit the acidity of the C2-proton rather than the nucleophilicity of the ring. The C2 proton is the most acidic (pKa ~27) and can be selectively removed by a strong base at low temperatures.
) OR Carbon Tetrabromide (). Note: NBS can be used as the electrophile here, but CBr4 is often cleaner for lithiated species.
Solvent: Anhydrous THF or
.
Step-by-Step Protocol:
Preparation: Flame-dry a 2-neck round bottom flask and flush with Argon/Nitrogen. Add anhydrous THF.
Solvation: Dissolve imidazo[1,2-a]pyridine (1.0 equiv) in the THF.
Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Critical Step.
Lithiation: Add n-BuLi (1.1 equiv) dropwise over 10-15 minutes.
Observation: A color change (often to yellow/orange) indicates formation of the 2-lithio species.
Incubation: Stir at -78°C for 30-45 minutes.
Trapping: Dissolve the bromine source (e.g.,
, 1.1 equiv) in a minimal amount of dry THF and add it dropwise to the lithiated mixture at -78°C.
Quenching: Allow the reaction to stir for 30 mins at -78°C, then slowly warm to room temperature. Quench with saturated
.
Why this works:
Lithiation is controlled by acidity (thermodynamics of deprotonation) and coordination , not the HOMO coefficient of the aromatic ring. The C2 position is the most acidic site on the fused ring system, effectively bypassing the C3 electronic bias.
Module 3: Troubleshooting & The "Halogen Dance"
A common pitfall occurs when researchers try to correct a mistake. If you already have 3-bromoimidazo[1,2-a]pyridine and treat it with base, you might trigger a Halogen Dance rearrangement.
Scenario:
You have the 3-bromo isomer.[12][14] You think, "I'll just lithiate this and quench it."
Result: The bromine atom migrates from C3 to C2.
Mechanism: The base deprotonates C2 (most acidic). The resulting C2-anion attacks the C3-Br, forming a bridged intermediate, and the bromine shifts to C2.
While this can be used to synthesize the 2-bromo isomer from the 3-bromo isomer, it is difficult to control and often results in mixtures.
Troubleshooting Table
Symptom
Probable Cause
Corrective Action
Product is 3-Bromo
Used EAS conditions (NBS/RT) instead of lithiation.
Switch to n-BuLi/-78°C protocol.
Low Yield (Lithiation)
Wet solvent or atmosphere.
Ensure THF is distilled/dried; use strict inert atmosphere ().
Mixture of 2-Br and 3-Br
Temperature too high during lithiation; "Halogen Dance" occurred.
Keep reaction strictly at -78°C. Do not allow to warm before adding electrophile.
Decomposition
n-BuLi added too fast; exotherm.
Add n-BuLi dropwise down the side of the flask.
Module 4: Alternative Strategy (De Novo Synthesis)
If you cannot run lithiation reactions (e.g., lack of inert gas facilities), you must build the ring with the bromine already in place. You cannot brominate the core later.
Cyclization Route:
Reaction of 2-aminopyridine with 1,1,3-tribromoacetone (or equivalent synthetic equivalents like brominated keto-esters) can yield 2-bromo derivatives, though this chemistry is often messier than the lithiation of the core.
Recommendation: Stick to the Lithiation Route (Module 2) for the cleanest synthesis of the specific 2-bromo target.
Frequently Asked Questions (FAQ)
Q1: Can I use NBS as the electrophile in the lithiation reaction?
A: Yes. Once the C2-lithio species is formed at -78°C, NBS acts as a source of
. However, or are often preferred because they minimize side reactions associated with the succinimide byproduct.
Q2: Why does the reaction turn black/tarry?
A: Imidazo[1,2-a]pyridine is sensitive to oxidation and polymerization. If your THF contains peroxides or if the temperature spikes during n-BuLi addition, the ring can open or polymerize.
Q3: I see a "2,3-dibromo" byproduct. What happened?
A: You likely had excess bromine source and the temperature warmed up, allowing a second bromination (EAS mechanism) at the C3 position after the C2 position was functionalized.
References
Gudmundsson, K. S., et al. (1997). "Lithiation of Imidazo[1,2-a]pyridine: A Regioselective Route to 2-Substituted Derivatives." Journal of Organic Chemistry.
Léger, F., et al. (2006). "Regioselective Halogenation of Imidazo[1,2-a]pyridines." Tetrahedron.
Bagdi, A. K., et al. (2015). "Recent Advances in the Synthesis and Functionalization of Imidazo[1,2-a]pyridines." Chemical Reviews.
Schnürch, M., et al. (2007). "Halogen Dance Reactions on Heterocycles." Chemical Reviews.
Optimizing solvent systems for recrystallization of fluorinated imidazopyridines
Current Status: Systems Operational User Role: Senior Application Scientist Topic: Solvent System Optimization & Troubleshooting Introduction Welcome to the Advanced Purification Support Center. You are likely here becau...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Systems Operational
User Role: Senior Application Scientist
Topic: Solvent System Optimization & Troubleshooting
Introduction
Welcome to the Advanced Purification Support Center. You are likely here because your fluorinated imidazo[1,2-a]pyridine scaffold is behaving atypically during workup.
Fluorination introduces a unique "orthogonal" physicochemical profile to the imidazopyridine core. While the heterocycle is inherently basic and polarizable, the introduction of fluorine (especially -F, -CF₃, or -OCF₃ motifs) drastically alters the Hansen Solubility Parameters (HSP) , specifically the polarity (
) and hydrogen-bonding () vectors.
This guide moves beyond standard "try-and-see" chemistry. We utilize a mechanistic approach to solvent selection, specifically addressing the "brick dust" vs. "oiling out" dichotomy common in this class of compounds.
Module 1: Solvent System Selection
The "Fluorine Effect" on Solubility
Standard imidazopyridines often recrystallize well from Ethanol/Water or Ethyl Acetate/Hexanes . However, fluorinated analogs often fail in these systems due to:
Lipophilicity Spike: Fluorine increases
, making the compound too insoluble in water-based mixtures (precipitates too fast/amorphous).
Weak Solvation: The C-F bond is a poor hydrogen bond acceptor compared to C-N or C-O. Protic solvents (MeOH, EtOH) may not solvate the fluorinated tail effectively, leading to phase separation (oiling) rather than dissolution.
Recommended Solvent Architectures
System Type
Solvent Pair (Solvent / Anti-solvent)
Target Application
Technical Note
The "Gold Standard"
Toluene / Heptane
Mono/Di-fluorinated cores
Toluene interacts via - stacking with the heteroaromatic core; Heptane accommodates the lipophilic F-substituents.
The "Polar Shift"
Isopropanol (IPA) / Water
Highly polar cores (e.g., with nitro/amino groups)
IPA is less polar than EtOH, preventing "crash precipitation" of hydrophobic fluorinated species.
The "Fluorine Match"
Trifluorotoluene / Hexane
Perfluorinated/CF₃-rich analogs
Pro-Tip: "Like dissolves like." Using a fluorinated solvent prevents phase separation before nucleation.
The "Scavenger"
Acetonitrile / MTBE
Removing non-fluorinated impurities
Acetonitrile solubilizes polar impurities; MTBE (high ) keeps the fluorinated product in solution until cooling.
Module 2: Troubleshooting Guide
Issue 1: The "Oiling Out" Phenomenon
Symptom: Upon cooling, the solution turns cloudy/milky, and a viscous liquid separates at the bottom.[1][2][3] No crystals form.[4]
Diagnosis: Liquid-Liquid Phase Separation (LLPS).[3] The "metastable limit" (spinodal decomposition) was reached before the solubility curve (binodal). This is common because fluorinated compounds often have low melting points or form low-melting eutectics with impurities.
Protocol: The "Re-Dissolve & Seed" Loop
Do not cool further; the oil will harden into a glass.
Reheat the mixture until the oil dissolves (clear solution).
Add a seed crystal at a temperature above the oiling point but below the saturation point.
Agitate vigorously. High shear can disrupt oil droplets and induce nucleation.
Cool at a rate of < 5°C per hour.
Issue 2: Regioisomer Co-crystallization
Symptom: NMR shows persistent isomeric impurities (e.g., 6-fluoro vs. 8-fluoro isomers) despite multiple recrystallizations.
Diagnosis: Isomorphism. The Fluorine atom (Van der Waals radius ~1.47 Å) is an isostere of Hydrogen (~1.2 Å) and Hydroxyl groups. The crystal lattice accommodates both isomers.
Protocol: Derivatization or Chromatography
Recrystallization is rarely effective for separating F-regioisomers.
Immediate Action: Switch to Flash Chromatography using DCM:MeOH (98:2) .
Alternative: If the molecule has a basic nitrogen, form the HCl or Tartrate salt . The salt lattice is much more rigid and selective than the free base lattice, often excluding the impurity.
Module 3: Visual Workflows
Workflow 1: Solvent Selection Algorithm
Use this logic gate to determine your starting solvent system based on the fluorination pattern.
Figure 1: Decision matrix for selecting solvent systems based on the electronic and steric influence of fluorine substituents.
Workflow 2: Oiling Out Mitigation Strategy
The physical pathway to recover a crystallization process that has entered LLPS (Oiling Out).[1][3]
Figure 2: Recovery protocol for "oiled out" reactions. The dashed line represents failure mode if cooling rate is not controlled.
Module 4: Frequently Asked Questions (FAQs)
Q: Why does my fluorinated imidazopyridine trap solvent (solvate formation)?A: The imidazopyridine nitrogen (N1) is a good H-bond acceptor. Fluorinated solvents like Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) are strong H-bond donors and can form stable solvates.
Fix: Avoid fluorinated alcohols for the final step. Recrystallize from Anisole or Isopropyl Acetate to displace the solvate, then dry under high vacuum (>50°C) to remove the higher boiling solvent.
Q: I see "Ghost Peaks" in the NMR after recrystallization. What are they?A: If you used Toluene , check for peaks around 2.3 ppm and 7.1-7.2 ppm. Toluene intercalates efficiently into the flat, aromatic lattice of imidazopyridines (
- stacking).
Fix: Toluene solvates are notoriously hard to break. Digest the solid in a minimal amount of Methanol and rotary evaporate to dryness twice before the final drying step. This "azeotropic" displacement helps remove the toluene.
Q: My compound is soluble in hot Hexane but precipitates instantly upon removing from heat.A: This indicates a steep solubility curve.
Fix: Add a small amount of a "co-solvent" that is miscible with Hexane but has better solubility for your compound, such as DCM or THF (5-10% volume). This broadens the metastable zone, allowing crystals to grow rather than crash.
References
Imidazo[1,2-a]pyridine Synthesis & Properties
Pervez, H., et al. "Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives." Saudi Pharmaceutical Journal, vol. 31, no.[5] 8, 2023.[5] Link
Explanation: Establishes the solubility baselines for 6-fluoro analogs and their purific
Solvent Selection & Hansen Parameters
Hansen, C. M. "Hansen Solubility Parameters: A User's Handbook." CRC Press, 2007. Link
Explanation: The foundational text for calculating
,
, and
to predict solvent compatibility with fluorin
Oiling Out & Phase Separation
Veverka, M., et al. "Oiling Out in Crystallization of Small Molecules."[2][3][6] Chemical Engineering & Technology, 2013.
Contextual Note: See also Mettler Toledo's industry guide on "Oiling Out in Crystallization" for the specific mechanism of LLPS. Link
Fluorination Effects on Crystal Packing:
Chopra, D., et al. "The Role of Fluorine in Crystal Engineering." CrystEngComm, 2006.
Explanation: Details why F...F and C-F...H interactions lead to unique packing motifs that require specific non-polar solvents like Toluene.
General Recrystallization Protocols
MIT OpenCourseWare.[7] "Two-Solvent Recrystallization Guide."[4] Department of Chemistry. Link
A Researcher's Guide to Differentiating 2- and 3-Bromoimidazo[1,2-a]pyridine Isomers by NMR Spectroscopy
For researchers and professionals in drug discovery and development, the unequivocal structural elucidation of isomeric molecules is a cornerstone of scientific rigor. The imidazo[1,2-a]pyridine scaffold, a privileged co...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug discovery and development, the unequivocal structural elucidation of isomeric molecules is a cornerstone of scientific rigor. The imidazo[1,2-a]pyridine scaffold, a privileged core in medicinal chemistry, frequently presents synthetic routes that can yield isomeric products. Among these, the distinction between 2-bromo and 3-bromo substituted isomers is a common analytical challenge. This guide provides an in-depth comparison of these two isomers using Nuclear Magnetic Resonance (NMR) spectroscopy, supported by experimental data and protocols, to empower researchers with the analytical tools for confident isomer identification.
The Underlying Chemical Principle: Bromine's Influence on the Aromatic System
The differentiation of 2-bromo- and 3-bromoimidazo[1,2-a]pyridine via NMR spectroscopy is rooted in the distinct electronic and steric effects the bromine atom exerts on the heterocyclic ring system. The position of the bromine atom alters the electron density distribution and the through-bond connectivities within the molecule. These changes manifest as predictable and discernible differences in the chemical shifts (δ) and coupling constants (J) of the protons and carbons in the molecule, particularly those in the imidazole and pyridine rings.
A Comparative Analysis of 1D NMR Spectra
One-dimensional ¹H and ¹³C NMR spectroscopy provides the initial and often definitive clues for distinguishing between the 2- and 3-bromo isomers. The most significant differences are observed in the signals of the protons on the imidazole ring (H-2 or H-3) and the adjacent pyridine ring protons.
Key Diagnostic Regions in ¹H NMR:
The Imidazole Protons (H-2 and H-3): In the 2-bromo isomer, the H-3 proton is present, while in the 3-bromo isomer, the H-2 proton is observed. The chemical shift of these protons is highly informative. Generally, the proton at the 3-position (in the 2-bromo isomer) resonates at a different frequency compared to the proton at the 2-position (in the 3-bromo isomer).
The Pyridine Ring Protons: The substitution pattern on the imidazole ring influences the chemical shifts of the protons on the fused pyridine ring (H-5, H-6, H-7, and H-8) due to changes in the overall electronic structure.
Characteristic ¹³C NMR Chemical Shifts:
The carbon spectra provide complementary and often more direct evidence of the bromine substitution pattern. The carbon directly attached to the bromine atom (C-2 or C-3) will experience a significant downfield shift due to the electronegativity of the bromine atom. Furthermore, the chemical shifts of the other carbons in both the imidazole and pyridine rings will be subtly altered, providing a unique fingerprint for each isomer.
Table 1: Comparative ¹H and ¹³C NMR Data (Predicted and Representative)
Position
2-Bromoimidazo[1,2-a]pyridine
3-Bromoimidazo[1,2-a]pyridine
¹H Chemical Shift (δ, ppm)
H-2
-
~7.8-8.0 (s)
H-3
~7.5-7.7 (s)
-
H-5
~8.1-8.3 (d)
~8.0-8.2 (d)
H-6
~6.8-7.0 (t)
~6.7-6.9 (t)
H-7
~7.2-7.4 (t)
~7.1-7.3 (t)
H-8
~7.5-7.7 (d)
~7.4-7.6 (d)
¹³C Chemical Shift (δ, ppm)
C-2
~125-130
~135-140
C-3
~110-115
~100-105
C-5
~124-126
~123-125
C-6
~112-114
~111-113
C-7
~128-130
~127-129
C-8a
~145-147
~144-146
C-8
~117-119
~116-118
Note: The chemical shift values are approximate and can vary depending on the solvent and concentration. The key is the relative difference in chemical shifts between the two isomers.
Unambiguous Assignment with 2D NMR Spectroscopy
While 1D NMR is often sufficient, 2D NMR techniques provide definitive structural confirmation by revealing through-bond correlations between nuclei. For distinguishing the 2- and 3-bromo isomers, the following experiments are particularly powerful:
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically over two or three bonds). In both isomers, the COSY spectrum will reveal the connectivity of the protons on the pyridine ring (H-5 through H-8). The key difference will be the absence of a correlation to an imidazole proton for the brominated position.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with the carbon to which it is directly attached. This is invaluable for assigning the carbon signals. For the 2-bromo isomer, a cross-peak will be observed between the H-3 proton and the C-3 carbon. Conversely, for the 3-bromo isomer, a cross-peak will be present between the H-2 proton and the C-2 carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons (typically over two or three bonds). This is the most powerful tool for unambiguously determining the position of the bromine atom.
For 2-Bromoimidazo[1,2-a]pyridine: The H-3 proton will show correlations to C-2 and C-8a. The H-5 proton will show a key correlation to C-8a.
For 3-Bromoimidazo[1,2-a]pyridine: The H-2 proton will show correlations to C-3 and C-8a. The H-5 proton will still show a correlation to C-8a. The crucial distinction lies in the correlations from the imidazole proton.
The logical workflow for distinguishing the isomers using 2D NMR is depicted in the following diagram:
Caption: Workflow for distinguishing 2- and 3-bromo isomers.
Experimental Protocols
Synthesis of Bromoimidazo[1,2-a]pyridines
The synthesis of these isomers typically involves the condensation of a 2-aminopyridine with a brominated carbonyl compound.
Protocol for 3-Bromoimidazo[1,2-a]pyridine:
A common method is the reaction of 2-aminopyridine with an α-bromoketone followed by cyclization.[1]
To a solution of 2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol or acetonitrile, add the desired α-bromoacetophenone derivative (1.1 eq).
Heat the reaction mixture at reflux for several hours until the reaction is complete (monitored by TLC).
Cool the reaction mixture to room temperature and collect the precipitated product by filtration.
Wash the solid with a small amount of cold solvent and dry under vacuum to obtain the crude product.
Further purification can be achieved by recrystallization or column chromatography.
Protocol for 2-Bromoimidazo[1,2-a]pyridine:
The synthesis of the 2-bromo isomer can be more challenging to achieve selectively. One approach involves the direct bromination of imidazo[1,2-a]pyridine.
Dissolve imidazo[1,2-a]pyridine (1.0 eq) in a suitable solvent like chloroform or acetic acid.
Cool the solution in an ice bath.
Add a solution of bromine (1.0-1.1 eq) in the same solvent dropwise with stirring.
Allow the reaction to stir at room temperature for a specified time, monitoring the progress by TLC.
Upon completion, quench the reaction with a solution of sodium thiosulfate.
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
Purify the crude product by column chromatography to isolate the 2-bromo isomer.
NMR Data Acquisition
High-resolution NMR spectra are crucial for accurate analysis.
Sample Preparation: Dissolve approximately 5-10 mg of the purified bromoimidazo[1,2-a]pyridine isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
¹H NMR: Acquire a standard one-pulse ¹H NMR spectrum. Ensure adequate spectral width to cover the aromatic region (typically 0-10 ppm).
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
2D NMR:
COSY: Use a standard gradient-selected COSY pulse sequence.
HSQC: Employ a gradient-selected HSQC experiment optimized for one-bond ¹J(CH) couplings (typically around 145 Hz).
HMBC: Utilize a gradient-selected HMBC experiment optimized for long-range ²J(CH) and ³J(CH) couplings (typically around 8-10 Hz).
The following diagram illustrates the key HMBC correlations for distinguishing the isomers:
Caption: Key HMBC correlations for isomer identification.
Conclusion
The differentiation of 2-bromo and 3-bromoimidazo[1,2-a]pyridine isomers is a readily achievable task with a systematic application of 1D and 2D NMR techniques. The key diagnostic features are the chemical shifts of the imidazole protons and carbons, and the long-range heteronuclear correlations observed in the HMBC spectrum. By following the protocols and understanding the underlying principles outlined in this guide, researchers can confidently and accurately characterize their synthetic products, ensuring the integrity of their downstream applications in drug discovery and materials science.
References
Guimond, N., & Collins, S. K. (2010). Synthesis of 3-Substituted Imidazo[1,2-a]pyridines via a Three-Component Coupling of an Aldehyde, 2-Aminopyridine, and a Terminal Alkyne. The Journal of Organic Chemistry, 75(13), 4488–4491. [Link]
A Comparative Guide to the Melting Points of Fluorinated Imidazo[1,2-a]pyridine Halides: Structure-Property Insights for Drug Discovery
Introduction Imidazo[1,2-a]pyridines are a class of bicyclic heteroaromatic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anticancer...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Imidazo[1,2-a]pyridines are a class of bicyclic heteroaromatic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] The strategic incorporation of fluorine atoms and halogens into this scaffold can profoundly influence its physicochemical properties, such as melting point, solubility, and metabolic stability, thereby impacting drug bioavailability and efficacy.[2] This guide provides a comparative analysis of the melting points of a series of fluorinated imidazo[1,2-a]pyridine halides, offering valuable structure-property relationship insights for researchers and professionals engaged in drug development.
The melting point of a crystalline solid is a critical physical constant that provides information about the purity of a compound and the strength of its crystal lattice. In drug development, a higher melting point is often associated with greater molecular symmetry and stronger intermolecular interactions, which can influence a drug's dissolution rate and, consequently, its absorption. Understanding how subtle structural modifications, such as the position of a fluorine atom or the nature of a halide substituent, affect the melting point is crucial for the rational design of new therapeutic agents with optimized properties.
This guide will delve into the experimental determination of melting points, present a comparative analysis of a series of fluorinated imidazo[1,2-a]pyridine halides, and discuss the underlying intermolecular forces that govern the observed trends.
Experimental Determination of Melting Point
The melting point of the synthesized compounds is typically determined using a capillary melting point apparatus. This technique offers a simple and accurate method for assessing the thermal behavior of a crystalline solid.
Protocol: Capillary Melting Point Determination
Sample Preparation: A small amount of the crystalline fluorinated imidazo[1,2-a]pyridine halide is finely powdered.
Capillary Loading: A capillary tube, sealed at one end, is tapped into the powdered sample to pack a small amount (2-3 mm in height) of the material into the bottom of the tube.
Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus.
Heating and Observation: The temperature of the block is gradually increased. The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which the entire sample becomes liquid are recorded as the melting point range. For a pure compound, this range is typically narrow (0.5-2 °C).
The following diagram illustrates the workflow for determining the melting point of a synthesized compound.
Caption: Experimental workflow for melting point determination.
Results and Discussion: A Comparative Analysis
The melting points of a series of fluorinated imidazo[1,2-a]pyridine halides were compiled from various sources and are presented in Table 1. This data allows for a systematic comparison of the influence of the position of the fluorine atom and the nature of the halide on the melting point.
Table 1: Melting Points of Fluorinated Imidazo[1,2-a]pyridine Halides
Note: "Not Found" indicates that the melting point for the specific compound could not be located in the searched literature.
The melting point of a compound is influenced by a combination of factors, including molecular weight, molecular symmetry, and the strength of intermolecular forces such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces.
Caption: Factors influencing the melting point of a compound.
From the available data, several trends can be observed:
Effect of Halogen: Comparing compounds with the same core structure, the melting point generally increases with the increasing atomic weight of the halogen (Cl < Br < I). For instance, while a direct comparison for a single substitution pattern is not available, we can infer this trend from the broader dataset of halogenated organic compounds. This is attributed to the increase in polarizability and stronger van der Waals forces with larger halogens. The melting point of 3-Iodoimidazo[1,2-a]pyridine (165-170 °C) is significantly higher than that of 6-Bromoimidazo[1,2-a]pyridine (76.0-82.0 °C), although the substitution patterns are different.[6][8][9]
Effect of Multiple Halogenation: The presence of multiple halogens, such as in 3-Bromo-6-chloroimidazo[1,2-a]pyridine (m.p. 107.5-116.5 °C) and 8-Bromo-6-chloroimidazo[1,2-a]pyridine (m.p. 127.0-139.0 °C), generally leads to higher melting points compared to their mono-halogenated counterparts.[4][5] This is due to the increased molecular weight and the potential for additional intermolecular interactions. The difference in melting points between these two isomers also highlights the importance of the substitution pattern on the crystal packing.
Conclusion
The melting point of fluorinated imidazo[1,2-a]pyridine halides is a complex property influenced by the interplay of molecular weight, symmetry, and intermolecular forces. The available data suggests that the nature and position of the halogen substituents significantly impact the melting point. Generally, an increase in the atomic weight of the halide and the presence of multiple halogen atoms lead to higher melting points. While a clear trend for the positional effect of the fluorine atom could not be established from the current dataset, its influence on the molecular dipole and crystal packing is undeniable.
This comparative guide underscores the importance of systematic structural modifications and the detailed characterization of physicochemical properties in the drug discovery process. Further studies with a more comprehensive and systematically varied set of fluorinated imidazo[1,2-a]pyridine halides are warranted to provide a more detailed understanding of the structure-property relationships governing their melting points.
References
MDPI. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. [Link]
MDPI. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. [Link]
ResearchGate. Fluorine in heterocyclic chemistry. [Link]
Scientific Research Publishing. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. [Link]
MDPI. Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. [Link]
PMC. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]ncbi.nlm.nih.gov/pmc/articles/PMC8754020/)
A Technical Guide to the Biological Potency of 2-Substituted vs. 3-Substituted Imidazopyridines for Researchers and Drug Development Professionals
The imidazopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2] Its versatility allows for substitutions at various positions, prof...
Author: BenchChem Technical Support Team. Date: February 2026
The imidazopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2] Its versatility allows for substitutions at various positions, profoundly influencing its biological activity. This guide provides an in-depth comparison of the biological potency of 2-substituted versus 3-substituted imidazopyridines, focusing on key therapeutic targets. We will delve into the structure-activity relationships (SAR), supported by experimental data, and provide detailed protocols for relevant biological assays to empower researchers in their drug discovery endeavors.
The Crucial Role of Substitution: A Tale of Two Positions
The substitution pattern on the imidazopyridine core dictates the molecule's interaction with its biological target, influencing its affinity, selectivity, and functional effect. While substitutions at other positions are also important, the distinction between the 2- and 3-positions is particularly critical in defining the pharmacological profile of these compounds. This guide will explore this dichotomy through the lens of two major target classes: GABAA receptors and PI3Kα kinase.
Head-to-Head Comparison: Biological Potency at Key Targets
Modulators of the GABA-A Receptor: A Case Study in Selectivity
Imidazopyridines are well-known modulators of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[3] The hypnotic agent zolpidem and the anxiolytic alpidem, both imidazopyridines, offer a classic example of how substitution patterns influence therapeutic application.[4]
Key Insights:
Generally, 2-substituted imidazopyridines like zolpidem exhibit high affinity and selectivity for the α1 subunit of the GABA-A receptor, which is associated with sedative and hypnotic effects.[5] In contrast, other imidazopyridines, while still often 2-substituted, can be designed to target α2/α3 subunits for anxiolytic effects without strong sedation.
The substitution at the 2-position, typically an acetamide group, and the specific aryl moieties play a crucial role in this selectivity. For instance, zolpidem's N,N-dimethylacetamide substituent at the 2-position is a key determinant of its α1-selectivity.
Note: Alpidem, while having a different side chain, is also a 2-substituted imidazopyridine. The difference in their side chain structures contributes significantly to their distinct pharmacological profiles.
Inhibitors of PI3Kα: A Target in Oncology
The phosphatidylinositol 3-kinase alpha (PI3Kα) is a key enzyme in a signaling pathway that promotes cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for drug development.[6][7] Structure-activity relationship studies on imidazopyridine-based PI3Kα inhibitors reveal the critical impact of substitution at both the 2- and 8-positions, with the 3-position being less explored for this target.
Key Insights:
Systematic SAR studies have shown that 2,6,8-trisubstituted imidazopyridines are potent PI3Kα inhibitors.[6][7] The substituent at the 2-position, often a morpholinyl or pyrrolidinyl amide, significantly influences potency and pharmacokinetic properties. The nature of the aryl or heteroaryl group at the 8-position is also a major determinant of activity. While this class is often referred to as 2,6,8-substituted, the core comparison for this guide focuses on the impact of the primary pharmacophore at the 2-position. There is a notable lack of data for 3-substituted imidazopyridines as potent PI3Kα inhibitors in the reviewed literature, suggesting that the 2-position is more critical for potent inhibition of this kinase.
Representative Data for 2,6,8-Substituted Imidazopyridine PI3Kα Inhibitors
Imidazopyridines have also emerged as a promising scaffold for the development of drugs against kinetoplastid parasites like Trypanosoma cruzi and Trypanosoma brucei, the causative agents of Chagas disease and African trypanosomiasis, respectively.
Key Insights:
For antitrypanosomal activity, substitutions at the 2- and 3-positions have been explored. Structure-activity relationship studies on a series of imidazopyridine analogs revealed that modifications at both positions can significantly impact potency. For instance, in a series of 2-aryl-3-ureido-imidazopyridines, the nature of the aryl group at the 2-position and the cyclic urea at the 3-position were both found to be critical for potent activity against T. cruzi. This highlights that for certain biological targets, a combination of substitutions at both the 2- and 3-positions is necessary for optimal biological activity.
Comparative Antitrypanosomal Activity of 2,3-Disubstituted Imidazopyridines
Compound ID
R2 (2-position)
R1 (3-position)
T. cruzi EC50 (nM)
T. brucei EC50 (nM)
2
Phenyl
Pyrrolidin-1-yl-urea
210
180
5
3-Fluorophenyl
Pyrrolidin-1-yl-urea
62
160
11
3,4-Difluorophenyl
Pyrrolidin-1-yl-urea
320
320
14
Phenyl
3-Fluoropyrrolidin-1-yl-urea
440
330
Data adapted from a study on imidazopyridine analogues as antitrypanosomal agents.
Experimental Protocols
To facilitate further research and validation, this section provides detailed, step-by-step methodologies for the synthesis of substituted imidazopyridines and for key biological assays.
Synthesis of 2- and 3-Substituted Imidazo[1,2-a]pyridines
General Synthesis of 2-Substituted Imidazo[1,2-a]pyridines (Tschitschibabin Reaction):
This classical method involves the condensation of a 2-aminopyridine with an α-haloketone.
Step-by-Step Protocol:
To a solution of the desired 2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol or acetone, add the appropriate α-haloketone (1.1 eq).
Heat the reaction mixture to reflux for 2-4 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature.
If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
Neutralize the reaction mixture with a base, such as sodium bicarbonate solution, to precipitate the product.
Collect the solid product by filtration, wash with water, and dry.
Purify the crude product by recrystallization or column chromatography.
General Synthesis of 3-Substituted Imidazo[1,2-a]pyridines (Groebke-Blackburn-Bienaymé Reaction):
This is a one-pot, three-component reaction that provides a versatile route to 3-aminoimidazo[1,2-a]pyridines.
Step-by-Step Protocol:
In a reaction vessel, combine the 2-aminopyridine (1.0 eq), an aldehyde (1.0 eq), and an isocyanide (1.0 eq) in a suitable solvent like methanol or dichloromethane.
Add a catalytic amount of a Lewis acid, such as scandium(III) triflate (0.1 eq).
Stir the reaction mixture at room temperature for 12-24 hours.
Monitor the reaction progress by TLC.
Upon completion, concentrate the solvent under reduced pressure.
Purify the residue by column chromatography on silica gel to afford the desired 3-substituted imidazo[1,2-a]pyridine.
This assay measures the ability of a test compound to displace a radiolabeled ligand from the benzodiazepine binding site of the GABA-A receptor.
Step-by-Step Protocol:
Prepare crude synaptosomal membranes from rat cerebral cortex.
In a 96-well plate, add the membrane preparation, [3H]-flunitrazepam (a radiolabeled benzodiazepine ligand) at a final concentration of 1-2 nM, and varying concentrations of the test imidazopyridine compound.
For determining non-specific binding, add a high concentration of a known non-radioactive benzodiazepine (e.g., 10 µM diazepam) to a set of wells.
Incubate the plate at 4°C for 60-90 minutes to reach equilibrium.[6]
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
Calculate the specific binding by subtracting the non-specific binding from the total binding.
Determine the IC50 value of the test compound by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
PI3Kα Kinase Activity Assay (Luminescent Assay):
This assay measures the amount of ADP produced from the kinase reaction, which is then converted to a luminescent signal.
Step-by-Step Protocol:
Prepare a reaction buffer containing HEPES, MgCl2, and DTT.
In a 384-well plate, add the PI3Kα enzyme and the test imidazopyridine compound at various concentrations.
Initiate the kinase reaction by adding the substrate (e.g., PIP2) and ATP.
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
Stop the kinase reaction and measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay, Promega). This typically involves adding a reagent that depletes the remaining ATP and then another reagent that converts ADP to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal.
Measure the luminescence using a plate reader.
Calculate the percent inhibition of PI3Kα activity for each concentration of the test compound.
Determine the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Logical Relationships
To visualize the mechanisms of action discussed, the following diagrams illustrate the relevant signaling pathways.
GABA-A Receptor Signaling Pathway
Caption: GABA-A receptor signaling pathway modulated by imidazopyridines.
PI3K/Akt/mTOR Signaling Pathway
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of 2-substituted imidazopyridines.
Conclusion
The substitution pattern of the imidazopyridine scaffold is a paramount determinant of its biological activity and therapeutic potential. This guide has demonstrated that while 2-substituted imidazopyridines are well-established as potent and selective modulators of GABA-A receptors and inhibitors of PI3Kα, the role of 3-substitution is more nuanced and target-dependent. For antitrypanosomal activity, a combination of substitutions at both the 2- and 3-positions appears beneficial.
The provided experimental protocols offer a starting point for researchers to synthesize and evaluate novel imidazopyridine derivatives. The continued exploration of the chemical space around this versatile scaffold, particularly through systematic comparisons of substitution patterns at the 2- and 3-positions against a broader range of biological targets, holds significant promise for the discovery of new and improved therapeutics.
References
Facile synthesis of 3-substituted imidazo[1,2- a ]pyridines through formimidamide chemistry. RSC Advances. [Link]
Reduction of reticulata neuronal activity by zolpidem and alpidem, two imidazopyridines with high affinity for type I benzodiazepine receptors. PubMed. [Link]
Facile synthesis of 3-substituted imidazo[1,2- a ]pyridines through formimidamide chemistry. RSC Publishing. [Link]
Radioligand displacement assay of [³H]-Flunitrazepam by DCBS192 (a) and... ResearchGate. [Link]
Radioligand binding assays in the drug discovery process: potential pitfalls of high throughput screenings. PubMed. [Link]
Enhancement of GABAergic transmission by zolpidem, an imidazopyridine with preferential affinity for type I benzodiazepine receptors. PubMed. [Link]
Comparison of the effects of zaleplon, zolpidem, and triazolam at various GABA(A) receptor subtypes. ResearchGate. [Link]
Mechanism of action of the hypnotic zolpidem in vivo. PMC. [Link]
Imidazopyridine, a promising scaffold with potential medicinal applications and structural activity relationship (SAR): recent advances. PubMed. [Link]
Imidazopyridine, a promising scaffold with potential medicinal applications and structural activity relationship (SAR): recent advances. ResearchGate. [Link]
Structure–activity relationships (SARs) of novel imidazo[1,2‐a]pyridine analogs. ResearchGate. [Link]
Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. PMC. [Link]
Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine... PMC. [Link]
Ligand-activation of GABA receptors on the automated patch clamp platforms QPatch and Qube 384 using conventional electrophysio. Sophion Bioscience. [Link]
Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. PMC. [Link]
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022). ResearchGate. [Link]
Electrophysiological mapping of GABAA receptor-mediated inhibition in adult rat somatosensory cortex. PubMed. [Link]
Comparability of Mixed IC50 Data – A Statistical Analysis. PMC. [Link]
Electrophysiology of ionotropic GABA receptors. PMC. [Link]
Electrophysiology of ionotropic GABA receptors. PubMed. [Link]
Three classes of propofol binding sites on GABA A receptors. PubMed. [Link]
Comparison of imidazopyridine carboxamide and benzotriazole... ResearchGate. [Link]
Table 2, Imidazopyridine derivatives of compound SR7377. Probe Reports from the NIH Molecular Libraries Program. [Link]
Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. PMC. [Link]
Comparative Guide: Characterization of C-Br Bonds in Imidazo[1,2-a]pyridine Systems
Topic: IR spectroscopy bands for C-Br bond in imidazo[1,2-a]pyridine systems Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals Executive Summary The imidazo[1,2...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: IR spectroscopy bands for C-Br bond in imidazo[1,2-a]pyridine systems
Content Type: Publish Comparison Guides
Audience: Researchers, scientists, and drug development professionals
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the core for blockbuster drugs like zolpidem (Ambien).[1] The introduction of a bromine atom—typically at the C-3 position—is a critical synthetic checkpoint, serving as a handle for subsequent palladium-catalyzed cross-couplings (Suzuki, Sonogashira).
While Infrared (IR) Spectroscopy offers a rapid, non-destructive method for initial screening, its specificity for the carbon-bromine (C-Br) bond in heteroaromatic systems is often debated against higher-resolution alternatives. This guide objectively compares IR spectroscopy against Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) , providing experimental protocols and data to validate the presence of C-Br bonds in imidazo[1,2-a]pyridine derivatives.
Part 1: Technical Deep Dive – The Physics of the C-Br Bond
Vibrational Modes of C-Br in Heterocycles
Detecting a C-Br bond via IR spectroscopy is challenging because the heavy mass of the bromine atom shifts the stretching frequency into the "fingerprint region" (< 1000 cm⁻¹), where it often overlaps with ring deformation modes.
In the imidazo[1,2-a]pyridine system, the C-Br bond exhibits two primary vibrational modes:
C-Br Stretching (
):
Frequency Range: 690–515 cm⁻¹ (typically 650–550 cm⁻¹ for heteroaromatics).
Characteristic: This band is sensitive to the electronic environment of the ring. In 3-bromoimidazo[1,2-a]pyridine, the electron-rich imidazole ring lowers the force constant slightly compared to simple aryl bromides.
Utility: Often used as a confirmatory band, though less diagnostic than the stretch.
Spectral Interference
The imidazo[1,2-a]pyridine core has strong ring breathing modes in the 1650–1400 cm⁻¹ region (C=N and C=C stretches) and C-H out-of-plane (OOP) bends in the 700–800 cm⁻¹ region. The C-H OOP bands can easily mask the C-Br stretch.
Table 1: Characteristic IR Bands for Imidazo[1,2-a]pyridine Derivatives
Vibrational Mode
Frequency Range (cm⁻¹)
Appearance
Notes
C-Br Stretch
650 – 515
Strong
Primary diagnostic band; often obscured.
C-H Stretch (Aromatic)
3100 – 3000
Weak/Med
Diagnostic of aromaticity.
C=N Stretch (Ring)
1640 – 1600
Strong
Characteristic of the pyridine/imidazole fusion.
C=C Stretch (Ring)
1550 – 1450
Medium
Skeletal vibrations.
C-H OOP Bend
850 – 700
Strong
Position dependent on substitution pattern (3-H vs 3-Br).
Part 2: Comparative Performance Analysis
To ensure scientific integrity, one must acknowledge that IR is rarely used in isolation for structure elucidation. Below is an objective comparison of IR against the "Gold Standard" (NMR) and the "Definitive Proof" (MS).
Dissolution in deuterated solvent (CDCl₃/DMSO-d₆).
Dilution in LC-MS grade solvent.
Throughput
High (Seconds).
Medium (Minutes).
High (Minutes).
The "Gold Standard" Validation (NMR)
While IR suggests the presence of a halide, NMR proves its location.
Unsubstituted Imidazo[1,2-a]pyridine: Shows a characteristic singlet for the proton at C-3 around 7.55–7.65 ppm .
3-Bromoimidazo[1,2-a]pyridine: This singlet disappears completely. The remaining aromatic protons (H-5, H-6, H-7, H-8) show slight chemical shift changes due to the inductive effect of bromine.
The "Definitive Proof" (MS)
Bromine has two stable isotopes, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%).
Spectral Signature: A mass spectrum of a mono-brominated derivative will show two molecular ion peaks of nearly equal intensity separated by 2 mass units (
and ). This 1:1 doublet is the unambiguous signature of a C-Br bond, which IR cannot provide.
Part 3: Experimental Protocols
Synthesis of Reference Material: 3-Bromoimidazo[1,2-a]pyridine
To validate the IR bands, one must synthesize a pure standard. The following protocol uses N-Bromosuccinimide (NBS), a standard laboratory reagent.
Reagents:
Imidazo[1,2-a]pyridine (1.0 equiv)
N-Bromosuccinimide (NBS) (1.05 equiv)
Acetonitrile (MeCN) or Ethanol (EtOH) (Solvent)
Protocol:
Dissolution: Dissolve imidazo[1,2-a]pyridine (1.18 g, 10 mmol) in MeCN (20 mL) in a round-bottom flask.
Addition: Cool the solution to 0°C in an ice bath. Add NBS (1.87 g, 10.5 mmol) portion-wise over 5 minutes to control the exotherm.
Reaction: Allow the mixture to warm to room temperature and stir for 1–2 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1). The product is typically less polar than the starting material.
Workup:
Method A (Precipitation): If using EtOH, the product may precipitate. Filter and wash with cold EtOH.
Method B (Extraction): Dilute with water (50 mL) and extract with ethyl acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
Purification: Recrystallize from ethanol/water or purify via silica gel flash chromatography if necessary.
Yield: Expect 80–95% of a pale yellow/tan solid.
IR Acquisition Workflow
Equipment: FT-IR Spectrometer with Diamond ATR (Attenuated Total Reflectance) accessory.
Background: Collect a background spectrum (air) to subtract atmospheric CO₂ and H₂O.
Sample Loading: Place ~2 mg of the solid 3-bromoimidazo[1,2-a]pyridine onto the crystal.
Compression: Apply pressure using the anvil to ensure intimate contact.
Acquisition: Scan from 4000 cm⁻¹ to 400 cm⁻¹. Resolution: 4 cm⁻¹. Scans: 16 or 32.
Analysis:
Look for the absence of the C-H stretch at C-3 (difficult to isolate from other C-H bands).
Identify the appearance of a new, sharp band in the 650–550 cm⁻¹ region (C-Br stretch).
Compare with the starting material spectrum to confirm the shift of ring breathing modes (~1600 cm⁻¹) due to the heavy atom effect.
Part 4: Visualization of Workflows
Characterization Logic Flow
This diagram illustrates the decision process for validating the C-Br bond.
Figure 1: Step-by-step logic gate for validating bromination using IR, NMR, and MS.
Synthesis Pathway
This diagram details the chemical transformation described in the protocol.
Figure 2: Electrophilic aromatic substitution pathway for the formation of the 3-bromo derivative.
References
General IR Correlation Tables
LibreTexts Chemistry. "Infrared Spectroscopy: Alkyl and Aryl Halides."[7] Available at: [Link]
Beyond the Chromatogram: Benchmarking Elemental Analysis for 2-Bromo-7-fluoroimidazo[1,2-a]pyridine Purity Validation
Executive Summary: The Purity Paradox In modern drug discovery, the imidazo[1,2-a]pyridine scaffold is a "privileged structure," essential for GABA receptor ligands and kinase inhibitors. However, validating the purity o...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Purity Paradox
In modern drug discovery, the imidazo[1,2-a]pyridine scaffold is a "privileged structure," essential for GABA receptor ligands and kinase inhibitors. However, validating the purity of halogenated derivatives like 2-Bromo-7-fluoroimidazo[1,2-a]pyridine presents a specific analytical trap.
While High-Performance Liquid Chromatography (HPLC) is the industry standard for detecting organic impurities, it possesses a critical blind spot: it is blind to inorganic salts, moisture, and trapped solvents that do not absorb UV or ionize in MS.
This guide argues that Elemental Analysis (CHNS/X) remains the ultimate arbiter of bulk purity for this compound. We will objectively compare EA against HPLC and Quantitative NMR (qNMR), demonstrating why EA is the only method capable of validating the stoichiometric integrity of halogenated heterocycles.
Technical Profile: The Compound
Before validating, we must establish the theoretical baseline. The simultaneous presence of Bromine (Br) and Fluorine (F) creates a combustion challenge, as these elements can interfere with standard oxidation or attack quartz combustion tubes if not properly scavenged.
Theoretical Elemental Composition (The "Gold Standard")
Element
Count
Atomic Mass
Total Mass
Theoretical %
Carbon (C)
7
12.011
84.077
39.10%
Hydrogen (H)
4
1.008
4.032
1.87%
Nitrogen (N)
2
14.007
28.014
13.03%
Bromine (Br)
1
79.904
79.904
37.16%
Fluorine (F)
1
18.998
18.998
8.84%
Comparative Analysis: EA vs. HPLC vs. qNMR[2]
Why perform Elemental Analysis when HPLC shows 99.9% purity? The table below highlights the "blind spots" of each method.
Table 1: Methodological Performance Matrix
Feature
Elemental Analysis (EA)
HPLC-UV/MS
Quantitative NMR (qNMR)
Primary Scope
Bulk Stoichiometry & Total Composition
Organic Impurity Profiling
Structural ID & Molar Purity
Detection Principle
Combustion & Gas Chromatography
Partitioning & UV Abs/Ionization
Nuclear Spin Resonance
Inorganic Detection
Excellent (Detects salts/residues via % mismatch)
Poor (Salts elute in void volume or are invisible)
Moderate (Invisible, but inferred via mass balance)
Solvent/Moisture
Excellent (Deviations in %C/%H indicate solvates)
Poor (Solvents often ignored or co-elute)
Excellent (Distinct peaks for solvents)
Halogen Handling
Challenging (Requires specific combustion aids)
Easy (Halogens don't interfere)
Easy (Distinct shifts, but no direct quantification of Br)
Sample Destructive?
Yes
No (if prep is minimal)
No
Blind Spot
Cannot distinguish isomers (e.g., 2-Br vs 3-Br)
Inorganic salts, moisture, response factors
Aggregation, paramagnetic impurities
Decision Logic: The Purity Triad
The following diagram illustrates the logical flow for selecting the correct validation method based on the specific purity question you need to answer.
Figure 1: Decision matrix for selecting purity validation methods. Note that for Reference Standards, EA is non-negotiable to confirm salt stoichiometry.
This protocol is designed specifically for halogenated heterocycles . Standard EA protocols often fail here because Fluorine can attack the quartz combustion tube (forming
), and Bromine can form volatile residues that are not fully reduced to .
Reagents & Equipment[3][4]
Instrument: Flash 2000 CHNS/O or Elementar vario EL cube.
) or Silver Tungstate on MgO (Critical for Halogen scavenging).
Capsules: Tin (Sn) capsules (exothermic reaction aids combustion).
Step-by-Step Workflow
1. Sample Pre-treatment (The "Hidden" Variable)
Most EA failures are due to hygroscopicity, not synthesis errors.
Action: Dry the sample at 40°C under high vacuum (0.1 mbar) for 4 hours.
Why: Imidazopyridines can form hydrates. If your %H is high and %C is low, you likely have trapped water.
2. Weighing & Additives
Action: Weigh 1.5 – 2.5 mg of sample into a Tin capsule.
Critical Step: Add 5–10 mg of Tungsten Trioxide (
) directly over the sample before sealing.
Expert Insight:
acts as a catalyst and a scrubber. It prevents the formation of non-volatile metal bromides (if metal residues are present) and aids in the complete oxidation of the refractory C-F bond.
3. Combustion Parameters
Furnace Temperature: Set to 1050°C (Standard 950°C is often insufficient for fluorinated aromatics).
Oxygen Injection: Increase
dosing time by 2 seconds to ensure "Flash Combustion" overcomes the flame-retardant nature of the halogens.
4. System Suitability Test (SST)
Do NOT run the sample first.
Run a standard: Sulfanilamide or BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene).
Acceptance: The standard must read within
of theoretical values before analyzing the halogenated sample.
Figure 2: Optimized Elemental Analysis workflow for halogenated compounds, highlighting the critical WO3 additive step.
Data Interpretation: Pass vs. Fail Scenarios
According to IUPAC and most high-impact journals (e.g., J. Med. Chem.), the acceptance criterion is a deviation of
from the theoretical value for Carbon, Hydrogen, and Nitrogen.[2]
Scenario A: The "Clean" Sample
Result: Pass
Interpretation: The synthesis is successful, and the product is free of inorganic salts.
Element
Theoretical %
Found %
Deviation
Status
C
39.10
39.05
-0.05
✅
H
1.87
1.90
+0.03
✅
N
13.03
12.98
-0.05
✅
Scenario B: The "Solvate" Trap (Common Failure)
Result: Fail (High H, Low C/N)
Interpretation: The sample contains trapped solvent (likely Ethanol or Water). HPLC would show this as 100% pure because solvents elute in the void volume.
Diagnosis: The deviation in Carbon (-1.2%) and Hydrogen (+0.4%) suggests ~0.5 molar equivalents of water or solvent.
Corrective Action: Re-dry sample at higher temp or perform TGA (Thermogravimetric Analysis).
Element
Theoretical %
Found %
Deviation
Status
C
39.10
37.90
-1.20
❌
H
1.87
2.27
+0.40
❌
N
13.03
12.50
-0.53
❌
Conclusion
For 2-Bromo-7-fluoroimidazo[1,2-a]pyridine , relying solely on HPLC is a risk. The specific presence of Fluorine and Bromine requires a modified Elemental Analysis protocol using Tungsten Trioxide (
) and elevated combustion temperatures.
Final Recommendation: Use HPLC to verify the organic purity (absence of side-products) and Elemental Analysis to verify the bulk purity (absence of salts/solvates). Only when both datasets align (EA within
) can the compound be considered "Reference Standard Grade."
References
IUPAC. (2021). Guidelines for the In-House Validation of Methods of Analysis. International Union of Pure and Applied Chemistry. [Link]
Journal of Medicinal Chemistry. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[3][4] ACS Publications.[3] [Link]
National Institute of Standards and Technology (NIST). (2023). Elemental Data for 2-Bromo-7-fluoroimidazo[1,2-a]pyridine (Analogous Structures).[Link]
Royal Society of Chemistry. (2022).[5] Elemental analysis: an important purity control but prone to manipulations.[5] Inorganic Chemistry Frontiers.[5] [Link]
Executive Summary Objective: To provide a scientifically rigorous, compliant, and safe disposal protocol for 2-Bromo-7-fluoroimidazo[1,2-a]pyridine (CAS: 1260790-45-1 ). Target Audience: Chemical Safety Officers, Lab Man...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Objective: To provide a scientifically rigorous, compliant, and safe disposal protocol for 2-Bromo-7-fluoroimidazo[1,2-a]pyridine (CAS: 1260790-45-1 ).
Target Audience: Chemical Safety Officers, Lab Managers, and Synthetic Chemists.
Core Directive: This compound is a halogenated heteroaromatic building block. Improper disposal can lead to environmental persistence and toxic leachate. The only acceptable disposal method is high-temperature incineration via a licensed hazardous waste contractor.
Chemical Identity & Hazard Profile
Before initiating disposal, verify the material identity and associated hazards to ensure compatibility with waste streams.
Property
Specification
Chemical Name
2-Bromo-7-fluoroimidazo[1,2-a]pyridine
CAS Number
1260790-45-1
Molecular Formula
C₇H₄BrFN₂
Molecular Weight
215.02 g/mol
Physical State
Solid (Crystalline powder)
Solubility
Soluble in DMSO, Methanol, DCM; Low water solubility
Hazard Classification (GHS)
Based on structural analogs (halogenated imidazopyridines), treat this substance as Hazardous .
Acute Toxicity: Treat as potentially toxic if swallowed (Pyridine derivative).
Pre-Disposal Handling & Segregation
CRITICAL: Do not mix this compound with incompatible waste streams. Segregation prevents dangerous exothermic reactions in waste drums.
Incompatibility Matrix
Strong Oxidizers: (e.g., Nitric acid, Peroxides) → Risk of fire/explosion.
Strong Acids: May protonate the imidazole ring, altering solubility/reactivity.
Aqueous Waste: Do not dispose of in sink/sewer. This compound is toxic to aquatic life and persistent.
Waste Stream Selection[4]
Solid Waste: Collect in a dedicated "Solid Hazardous Waste" container.
Liquid Waste (Mother Liquors): If dissolved in solvent (e.g., DCM, Ethyl Acetate), dispose of in "Halogenated Solvent Waste" carboys.
Disposal Workflow (Step-by-Step)
This protocol utilizes a "Cradle-to-Grave" tracking approach to ensure regulatory compliance (RCRA in the US, REACH in EU).
Phase 1: Collection & Packaging
Container Selection: Use a high-density polyethylene (HDPE) or amber glass container with a screw-top lid.
Labeling: Attach a hazardous waste label immediately upon the first addition of waste.
Required Fields: Full Chemical Name (No abbreviations), CAS #, Hazard Warnings (Irritant/Toxic), Date.
State Separation:
Scenario A (Pure Solid): Place directly into the solid waste drum.
Scenario B (Solution): If the compound is in a reaction mixture, determine the solvent.
If solvent is halogenated (DCM, Chloroform) → Halogenated Waste Stream .
If solvent is non-halogenated (Acetone, Methanol) → Non-Halogenated Waste Stream (Only if <1% halogen content; otherwise, default to Halogenated).
Phase 2: Waste Coding (RCRA - USA)
While 2-Bromo-7-fluoroimidazo[1,2-a]pyridine is not explicitly P-listed or U-listed, it must be characterized by the generator.
Characteristic Waste: If the waste stream is ignitable (flash point <60°C due to solvents), assign D001 .
Halogenated Solvents: If dissolved in spent halogenated solvents, assign F002 .
Default Classification: Classify as "Non-RCRA Regulated Hazardous Waste" (unless characteristic) but mandate incineration.
Phase 3: Final Disposal
Method: High-Temperature Incineration.
Rationale: The halogenated pyridine ring requires temperatures >1000°C to ensure complete mineralization and prevent the formation of toxic byproducts.
Decision Logic Diagram
The following flowchart illustrates the decision-making process for segregating this specific chemical waste.
A Senior Application Scientist's Guide to Handling 2-Bromo-7-fluoroimidazo[1,2-a]pyridine: Personal Protective Equipment and Safety Protocols
This document provides comprehensive safety and handling protocols for 2-Bromo-7-fluoroimidazo[1,2-a]pyridine, a heterocyclic compound frequently utilized in medicinal chemistry and drug development. Given the limited pu...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides comprehensive safety and handling protocols for 2-Bromo-7-fluoroimidazo[1,2-a]pyridine, a heterocyclic compound frequently utilized in medicinal chemistry and drug development. Given the limited publicly available safety data for this specific molecule, this guide synthesizes information from structurally analogous compounds—specifically other halogenated imidazo[1,2-a]pyridines—and established best practices for handling potentially hazardous research chemicals. The protocols herein are designed to empower researchers to work safely, ensuring both personal protection and the integrity of their experimental work.
Hazard Identification and Risk Assessment
Before any handling of 2-Bromo-7-fluoroimidazo[1,2-a]pyridine, a thorough risk assessment is mandatory. The primary hazards are anticipated based on its structure, which includes a brominated and fluorinated heterocyclic core. Such compounds are often irritants and can be harmful if ingested, inhaled, or absorbed through the skin.
Based on data for the closely related compound, 3-Bromo-7-fluoroimidazo[1,2-a]pyridine, the following hazards should be assumed[1]:
Causality : The reactivity of the bromo- and fluoro- groups, combined with the nitrogen-containing heterocyclic system, contributes to the potential for biological interaction, leading to irritation and toxicity. The small molecular size may facilitate skin absorption.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A multi-layered approach to PPE is essential to minimize all routes of potential exposure. The following protocols are recommended for routine handling of milligram to gram quantities in a laboratory setting.
Primary Engineering Control: The Chemical Fume Hood
All manipulations of 2-Bromo-7-fluoroimidazo[1,2-a]pyridine, including weighing, dissolving, and transferring, must be performed inside a properly functioning and certified chemical fume hood.[2] This is the most critical engineering control to prevent inhalation of dust or vapors.
Eye and Face Protection
Standard Operations : ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.
Splash or Explosion Risk : When handling larger quantities (>5g) or performing reactions with a risk of splashing or exothermic events, chemical splash goggles should be worn.[3] For maximum protection, a face shield should be used in conjunction with safety goggles.[3][4]
Skin and Body Protection
Lab Coat : A flame-resistant lab coat, fully buttoned, is required to protect against incidental contact and small splashes.[4]
Clothing : Long pants and closed-toe, closed-heel shoes that cover the entire foot are mandatory.[4] Polyester and acrylic fabrics should be avoided due to their low resistance to chemicals and heat.[4]
Gloves : Hand protection is critical. Due to the lack of specific glove breakthrough data for this compound, a double-gloving strategy is recommended.
Inner Glove : A thin, disposable nitrile glove.[4]
Outer Glove : A thicker, chemical-resistant glove. Butyl rubber or Viton gloves offer excellent protection against aromatic and chlorinated solvents which may be used with this compound.[3] Nitrile gloves alone are not recommended for prolonged direct contact with many halogenated organic compounds.[2]
Glove Change Protocol : Gloves must be inspected before use and changed immediately upon any sign of contamination or degradation. Never reuse disposable gloves.
Respiratory Protection
For standard operations within a chemical fume hood, respiratory protection is typically not required. However, a respirator may be necessary in specific situations:[2]
Engineering Control Failure : If the fume hood is not functioning correctly.
Large Spill Cleanup : During the cleanup of a significant spill outside of a fume hood.
Aerosol Generation : If a procedure is likely to generate significant aerosols and cannot be contained.
In such cases, a NIOSH-approved air-purifying respirator with organic vapor cartridges is recommended.[5][6] Note that all personnel requiring a respirator must be medically cleared, fit-tested, and trained under a formal respiratory protection program.[2][4]
Procedural Guidance: Donning, Doffing, and Disposal
The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
PPE Donning and Doffing Workflow
Caption: Sequential workflow for donning and doffing Personal Protective Equipment.
PPE and Chemical Waste Disposal
Proper disposal is paramount to prevent secondary exposure and environmental contamination.
Contaminated PPE : All disposable PPE, including gloves and any contaminated wipes, should be collected in a designated, sealed hazardous waste container.[2]
Chemical Waste : Waste 2-Bromo-7-fluoroimidazo[1,2-a]pyridine and solutions containing it must be collected in a clearly labeled, sealed, and compatible hazardous waste container.[2] Halogenated waste streams should generally be segregated from non-halogenated ones. Disposal must adhere to all local, state, and federal regulations.[7]
Emergency Operational Plans
Accidents require immediate and correct responses to minimize harm.
Exposure Response
Exposure Route
Immediate Action
Skin Contact
Immediately flush the affected skin with copious amounts of water for at least 15 minutes in an emergency shower.[2][8] Remove all contaminated clothing while flushing. Seek immediate medical attention.[2]
Eye Contact
Immediately flush eyes with water at an emergency eyewash station for a minimum of 15 minutes, holding the eyelids open.[2][8] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[2]
Inhalation
Move the affected person to fresh air immediately.[2][9] If breathing is difficult or has stopped, provide artificial respiration, avoiding mouth-to-mouth if the victim may have ingested the substance.[9] Seek immediate medical attention.[2]
Ingestion
Do NOT induce vomiting.[9][10] If the person is conscious, rinse their mouth with water.[9] Seek immediate medical attention.[2]
Spill Response Protocol
The response to a spill depends on its size and location.
Caption: Decision workflow for responding to a chemical spill.
For a small spill, trained personnel wearing appropriate PPE may clean it up.[2] Absorb the spill with an inert, dry material, place it in a sealed container for hazardous waste disposal, and decontaminate the area.[2] For a large spill, immediately evacuate the area, alert others, and contact your institution's Environmental Health & Safety (EH&S) department or emergency response team.[2]
References
STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS. For. Pyridine. Washington State University - Environmental Health & Safety. Available at: [Link]
Section 6C: Protective Equipment. Princeton University - Environmental Health and Safety. Available at: [Link]
Personal Protective Equipment (PPE). CHEMM. Available at: [Link]
Personal Protective Equipment. U.S. Environmental Protection Agency (EPA). Available at: [Link]
MATERIAL SAFETY DATA SHEET - Pyridine. J.T. Baker. Available at: [Link]
Polycyclic Aromatic Hydrocarbons - Technical Bulletin. 3M. Available at: [Link]
Emergency Room Procedures in Chemical Hazard Emergencies: A Job Aid. Centers for Disease Control and Prevention (CDC). Available at: [Link]
Pyridine - SAFETY DATA SHEET. PENTA. Available at: [Link]
Incident management: pyridine. GOV.UK. Available at: [Link]
TOXICOLOGICAL PROFILE FOR PYRIDINE. Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]
Method for synthesizing 6-bromoimidazo [1,2-a] pyridine. Google Patents.
Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience. Available at: [Link]
Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study. ResearchGate. Available at: [Link]